molecular formula C6H5N3O3 B1268314 3-Carbamoylpyrazine-2-carboxylic acid CAS No. 67367-37-7

3-Carbamoylpyrazine-2-carboxylic acid

Cat. No.: B1268314
CAS No.: 67367-37-7
M. Wt: 167.12 g/mol
InChI Key: VIBWYIDVHOAVJB-UHFFFAOYSA-N
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Description

3-Carbamoylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5N3O3 and its molecular weight is 167.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-carbamoylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h1-2H,(H2,7,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBWYIDVHOAVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339524
Record name 3-carbamoylpyrazine-2-carboxylic acid
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Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67367-37-7
Record name 3-carbamoylpyrazine-2-carboxylic acid
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Record name Pyrazine-2,3-dicarboxylic acid monoamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Carbamoylpyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, spectral data, synthesis protocols, and biological significance, presenting the information in a clear and structured format for easy reference by researchers and professionals in the field.

Chemical Identity and Properties

This compound, also known as pyrazine-2,3-dicarboxylic acid monoamide, is a derivative of pyrazine, a diazine ring system. Its structure features both a carboxylic acid and a carboxamide group on adjacent carbons of the pyrazine ring.

General Information
PropertyValueReference
IUPAC Name This compound
Synonyms Pyrazine-2,3-dicarboxylic acid monoamide, 3-Aminocarbonyl-2-pyrazinecarboxylic acid[1][2][3]
CAS Number 67367-37-7[1][2][3]
Molecular Formula C₆H₅N₃O₃[1][2][3]
Molecular Weight 167.12 g/mol [1][2][3]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueNotes
Melting Point 156 °C (with decomposition)[2][4]
Boiling Point Not available
Aqueous Solubility 374 g/L at 25 °C[1]
pKa Estimated ~2.5-3.5The pKa of the carboxylic acid group is estimated based on the values for similar pyrazinecarboxylic acids and the electron-withdrawing nature of the adjacent carbamoyl group. An experimental value is not readily available.
Appearance White to off-white solid[2]

Spectral Data

While specific spectra are not provided here, 1H NMR, 13C NMR, IR, and mass spectral data for this compound are available from various chemical suppliers.[1][2] The expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the two protons on the pyrazine ring and the protons of the amide and carboxylic acid groups. The chemical shifts of the pyrazine protons will be in the aromatic region, downfield due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The amide protons will also appear as broad signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the carbons of the pyrazine ring and the two carbonyl carbons. The carbonyl carbons of the carboxylic acid and amide groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm.[5][6] The four carbons of the pyrazine ring will have chemical shifts in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[7][8] The C=O stretching vibrations for the carboxylic acid and amide carbonyls will appear as strong absorptions in the range of 1650-1760 cm⁻¹.[9] The N-H stretching of the primary amide will be visible in the 3100-3500 cm⁻¹ region.[9]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (167.12 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[10][11] Amides can also undergo specific fragmentation pathways.

Experimental Protocols

The synthesis of this compound can be achieved through the aminolysis of pyrazine-2,3-dicarboxylic anhydride. A detailed protocol for the synthesis of the precursor, pyrazine-2,3-dicarboxylic acid, is also provided.

Synthesis of Pyrazine-2,3-dicarboxylic Acid

This procedure is adapted from the oxidation of quinoxaline.

Workflow for the Synthesis of Pyrazine-2,3-dicarboxylic Acid

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Work-up cluster_2 Step 3: Purification quinoxaline Quinoxaline oxidation Oxidation at elevated temperature quinoxaline->oxidation permanganate Potassium Permanganate (aq) permanganate->oxidation filtration1 Filtration to remove MnO₂ oxidation->filtration1 acidification Acidification of filtrate with HCl filtration1->acidification filtration2 Filtration to collect crude product acidification->filtration2 recrystallization Recrystallization from water or acetone filtration2->recrystallization product Pyrazine-2,3-dicarboxylic acid recrystallization->product G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Isolation and Purification dicarboxylic_acid Pyrazine-2,3-dicarboxylic acid anhydride_formation Reflux dicarboxylic_acid->anhydride_formation acetic_anhydride Acetic Anhydride acetic_anhydride->anhydride_formation anhydride Pyrazine-2,3-dicarboxylic anhydride anhydride_formation->anhydride aminolysis Reaction in an organic solvent (e.g., THF) anhydride->aminolysis ammonia Aqueous Ammonia ammonia->aminolysis acidification Acidification to precipitate product aminolysis->acidification filtration Filtration acidification->filtration purification Recrystallization filtration->purification product This compound purification->product G cluster_0 CoA Biosynthesis Pathway Aspartate Aspartate PanD Aspartate Decarboxylase (PanD) Aspartate->PanD beta_Alanine β-Alanine PanD->beta_Alanine PanC Pantothenate Synthetase (PanC) beta_Alanine->PanC Pantoate Pantoate Pantoate->PanC Pantothenate Pantothenate PanC->Pantothenate CoA Coenzyme A Pantothenate->CoA Pyrazinoic_Acid Pyrazinoic Acid Pyrazinoic_Acid->PanD Inhibition

References

An In-depth Technical Guide to the Synthesis of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Carbamoylpyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a carboxylic acid and a carboxamide group on a pyrazine ring, makes it a valuable building block for the synthesis of a range of biologically active molecules. This guide focuses on the most prevalent and practical synthetic routes to this target molecule, providing detailed methodologies and data to enable its efficient preparation in a laboratory setting.

Core Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified, primarily revolving around the functionalization of pyrazine-2,3-dicarboxylic acid. A potential alternative route commencing from 3-aminopyrazine-2-carboxylic acid is also discussed.

Pathway 1: From Pyrazine-2,3-dicarboxylic Acid via Anhydride Formation and Ammonolysis

This is the most direct and well-documented route. It involves a two-step process starting from commercially available pyrazine-2,3-dicarboxylic acid. The first step is the formation of the cyclic anhydride, followed by selective ammonolysis to yield the desired product.

Diagram of Synthesis Pathway 1

Synthesis_Pathway_1 Pyrazine-2,3-dicarboxylic_acid Pyrazine-2,3-dicarboxylic acid Pyrazine-2,3-dicarboxylic_anhydride Pyrazine-2,3-dicarboxylic anhydride Pyrazine-2,3-dicarboxylic_acid->Pyrazine-2,3-dicarboxylic_anhydride Acetic Anhydride, Reflux 3-Carbamoylpyrazine-2-carboxylic_acid This compound Pyrazine-2,3-dicarboxylic_anhydride->3-Carbamoylpyrazine-2-carboxylic_acid Ammonia, THF

Caption: Synthesis of this compound from Pyrazine-2,3-dicarboxylic acid.

Pathway 2: Precursor Synthesis - From Quinoxaline to Pyrazine-2,3-dicarboxylic Acid

The starting material for Pathway 1, pyrazine-2,3-dicarboxylic acid, can be synthesized in the laboratory from the readily available bicyclic compound, quinoxaline. This involves the oxidative cleavage of the benzene ring of quinoxaline.

Diagram of Quinoxaline Oxidation

Quinoxaline_Oxidation Quinoxaline Quinoxaline Pyrazine-2,3-dicarboxylic_acid Pyrazine-2,3-dicarboxylic acid Quinoxaline->Pyrazine-2,3-dicarboxylic_acid KMnO4, H2O, Heat

Caption: Synthesis of Pyrazine-2,3-dicarboxylic acid from Quinoxaline.

Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

This protocol is adapted from established literature procedures for the oxidation of quinoxaline.

Materials:

  • Quinoxaline

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinoxaline in hot water (approximately 90°C).

  • With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Cautiously acidify the concentrated solution with hydrochloric acid.

  • Continue to evaporate the solution under reduced pressure until a solid cake of potassium chloride and the product is formed.

  • Extract the product from the solid mixture with boiling acetone.

  • Evaporate the acetone extract to obtain crude pyrazine-2,3-dicarboxylic acid.

  • The crude product can be recrystallized from water to yield pure pyrazine-2,3-dicarboxylic acid.

Synthesis of this compound

This two-step protocol involves the formation of the anhydride followed by ammonolysis.

Step 1: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Acetic anhydride

Procedure:

  • Dissolve pyrazine-2,3-dicarboxylic acid in acetic anhydride.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the crystalline pyrazine-2,3-dicarboxylic anhydride and wash with a small amount of cold acetic anhydride.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Tetrahydrofuran (THF)

  • Aqueous ammonia solution (e.g., 28-30%)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Water

Procedure:

  • Dissolve pyrazine-2,3-dicarboxylic anhydride in anhydrous tetrahydrofuran (THF) in an Erlenmeyer flask.

  • To the stirred solution, add an equimolar amount of a concentrated aqueous ammonia solution in one portion.

  • Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Add water to the reaction mixture.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. This will precipitate the product.

  • Filter the resulting crystalline solid.

  • Wash the collected solid with water.

  • Dry the product to obtain this compound.

Quantitative Data

The following tables summarize the typical yields and reaction conditions for the key steps in the synthesis of this compound.

Table 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

ParameterValueReference
Starting MaterialQuinoxalineOrganic Syntheses
Oxidizing AgentPotassium PermanganateOrganic Syntheses
SolventWaterOrganic Syntheses
Reaction TemperatureRefluxOrganic Syntheses
Yield75-77%Organic Syntheses

Table 2: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

ParameterValueReference
Starting MaterialPyrazine-2,3-dicarboxylic acid[1]
ReagentAcetic Anhydride[1]
Reaction TemperatureReflux[1]
Yield~70%[1]

Table 3: Synthesis of this compound from Anhydride

ParameterValueReference
Starting MaterialPyrazine-2,3-dicarboxylic anhydrideAdapted from[1]
ReagentAqueous AmmoniaAdapted from[1]
SolventTetrahydrofuranAdapted from[1]
Reaction TemperatureRoom TemperatureAdapted from[1]
Estimated Yield*60-95%Adapted from[1]

*Note: The yield for the ammonolysis is an estimation based on the reported yields for the synthesis of N-substituted derivatives from the same anhydride, which range from 58% to 98%.[1]

Alternative Synthesis Pathway

An alternative approach to this compound could involve the use of 3-aminopyrazine-2-carboxylic acid as a starting material. This pathway is conceptually plausible but less detailed in the available literature for the specific target molecule. The synthesis would likely involve the conversion of the amino group to a carbamoyl group.

Diagram of Alternative Pathway

Alternative_Pathway 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic acid Intermediate Activated Intermediate 3-Aminopyrazine-2-carboxylic_acid->Intermediate Activating Agent 3-Carbamoylpyrazine-2-carboxylic_acid This compound Intermediate->3-Carbamoylpyrazine-2-carboxylic_acid Carbamoylating Agent

Caption: Conceptual alternative synthesis pathway.

Further research would be required to establish a detailed and optimized protocol for this alternative route.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from pyrazine-2,3-dicarboxylic acid, proceeding via a cyclic anhydride intermediate. This pathway offers good yields and utilizes readily available reagents. The precursor, pyrazine-2,3-dicarboxylic acid, can be efficiently synthesized from quinoxaline. This guide provides the necessary detailed protocols and data to facilitate the successful synthesis of this important molecule for applications in pharmaceutical research and development.

References

biological activity of 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 3-Carbamoylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as pyrazinoic acid (POA), is the bioactive metabolite of pyrazinamide (PZA), a first-line antitubercular drug critical to the combination therapy of tuberculosis (TB).[1][2] PZA plays a vital role in shortening the duration of TB treatment from 9-12 months to 6 months.[2] The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) underscores the importance of understanding the precise mechanisms of action of existing drugs like PZA and its active form, POA, to develop novel and more effective therapies. This technical guide provides a comprehensive overview of the biological activity of POA, including its mechanisms of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

The exact mechanism of action of pyrazinoic acid is a subject of ongoing research and debate, with several well-supported theories. A key feature of POA's activity is its dependence on an acidic environment.[2][3]

Conversion of Pyrazinamide to Pyrazinoic Acid

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid, within the mycobacterium. This conversion is catalyzed by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[2][4] Mutations in the pncA gene are a major cause of PZA resistance.[5]

PZA_Activation PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Deamidation PncA Pyrazinamidase (pncA) PncA->PZA Catalyzes

Figure 1: Activation of Pyrazinamide (PZA) to Pyrazinoic Acid (POA).

Disruption of Proton Motive Force

One of the leading theories suggests that POA acts as a protonophore.[1][6] In the acidic extracellular environment of the tuberculous lesion, POA becomes protonated. This neutral, protonated form can then diffuse across the mycobacterial cell membrane into the neutral pH of the cytoplasm. Inside the cell, it releases a proton, leading to cytoplasmic acidification.[1] This acidification disrupts the proton motive force across the cell membrane, which is essential for ATP synthesis through oxidative phosphorylation.[1][2]

Proton_Motive_Force_Disruption Proposed Mechanism: Disruption of Proton Motive Force cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) POA_protonated Protonated POA (POAH) POA_deprotonated Deprotonated POA (POA-) POA_protonated->POA_deprotonated Diffusion H_ion_ext H+ membrane H_ion_int H+ POA_deprotonated->H_ion_int Releases Proton acidification Cytoplasmic Acidification H_ion_int->acidification disruption Disruption of Proton Motive Force ATP_synthesis ATP Synthesis (Oxidative Phosphorylation) disruption->ATP_synthesis Inhibits acidification->disruption MIC_Workflow Experimental Workflow: MIC Determination (MABA) Start Start Serial_Dilution Prepare serial dilutions of test compounds in a 96-well plate Start->Serial_Dilution Inoculation Add standardized M. tuberculosis inoculum to each well Serial_Dilution->Inoculation Incubation1 Incubate plates at 37°C Inoculation->Incubation1 Add_Indicator Add Alamar Blue indicator Incubation1->Add_Indicator Incubation2 Incubate further Add_Indicator->Incubation2 Read_Results Observe color change and determine MIC Incubation2->Read_Results End End Read_Results->End

References

An In-depth Technical Guide to 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-carbamoylpyrazine-2-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to pyrazinamide, a first-line antituberculosis drug, and its potential as a scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer and mycobacterial infections.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities. Their primary therapeutic potential lies in two main areas: oncology and infectious diseases.

Anticancer Activity: A notable mechanism of action for some pyrazine derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis.[1] Inhibition of the FGFR signaling pathway is a clinically validated strategy in cancer therapy.[1][2] Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, demonstrating significant antitumor activity in various cancer cell lines with FGFR aberrations.[3]

Antimycobacterial Activity: Building on the structural scaffold of pyrazinamide, many analogs of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4][5] Pyrazinamide itself is a prodrug that is converted to pyrazinoic acid, its active form, which is thought to disrupt membrane transport and energetics in mycobacteria.[6][7] Research into analogs aims to identify compounds with improved potency, better resistance profiles, and activity against non-replicating or "persister" mycobacteria.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives and their analogs.

Table 1: Anticancer Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against Cancer Cell Lines with FGFR Aberrations [3]

CompoundTarget Cell LineFGFR AberrationIC50 (µM)
18iNCI-H520FGFR1-amplification26.69
18iSNU-16FGFR2-amplification1.88
18iSW780FGFR3-fusion2.34
18iKMS-11FGFR3 fusion3.02
18iMDA-MB-453FGFR4 Y367C-mutation12.58

Table 2: Antimycobacterial Activity of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives against Mycobacterium tuberculosis H37Rv [4][5]

CompoundSubstituent on Phenyl RingMIC (µg/mL)MIC (µM)
16 4-NO₂1.565
18a (Propyl ester)4-CF₃3.13-
2 2-OH50-
11 -50-
10 -100-
14 -100-
17 -100-
Pyrazinoic Acid (Standard)-100-
Pyrazinamide (Standard)-100-

Table 3: Cytotoxicity of Pyrazine-Based Complexes against Cancer and Normal Cell Lines [9][10]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HL60 (Leukemia) IC50 (µM)Normal Human Lung Fibroblasts IC50 (µM)
2 7.8 ± 1.3< 1< 1> 50
Cisplatin ~30~10~1-

Experimental Protocols

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides[12]

This protocol describes a general two-step procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

  • Suspend 3-aminopyrazine-2-carboxylic acid in methanol.

  • Add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated methyl 3-aminopyrazine-2-carboxylate by filtration, wash with water, and dry.

Step 2: Aminolysis of Methyl 3-Aminopyrazine-2-carboxylate

  • Dissolve methyl 3-aminopyrazine-2-carboxylate in the appropriate benzylamine derivative.

  • Subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • After cooling, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.

In Vitro FGFR Kinase Inhibition Assay[2]

This protocol outlines a method for determining the inhibitory activity of compounds against FGFR kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound in kinase assay buffer.

    • Prepare a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody mixture in kinase assay buffer.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in kinase assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of detecting time-resolved fluorescence, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Calculate the FRET ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

MTT Assay for Cell Viability[13]

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PLCg PLCγ Pathway cluster_PI3K PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates GRB2 GRB2 FGFR->GRB2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 3-Carbamoylpyrazine- 2-carboxylic acid derivative Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition.

General Synthetic Workflow for Pyrazinecarboxamides

Synthetic_Workflow Start 3-Aminopyrazine- 2-carboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) Start->Esterification Activation Acid Activation (e.g., CDI) Start->Activation Ester Methyl 3-aminopyrazine- 2-carboxylate Esterification->Ester Aminolysis Aminolysis (R-NH₂, MW) Ester->Aminolysis Product N-Substituted 3-Aminopyrazine- 2-carboxamide Aminolysis->Product Activated_Acid Activated Intermediate Activation->Activated_Acid Coupling Amide Coupling (R-NH₂, MW) Activated_Acid->Coupling Coupling->Product

Caption: Synthetic routes to N-substituted pyrazinecarboxamides.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Compound Synthesized Compound Primary_Screening Primary Screening (e.g., Single concentration) Compound->Primary_Screening Active_Hits Active Hits Primary_Screening->Active_Hits Active Inactive Inactive Primary_Screening->Inactive Inactive Dose_Response Dose-Response Assay (e.g., MTT, Kinase Assay) Active_Hits->Dose_Response IC50_MIC Determine IC₅₀/MIC Dose_Response->IC50_MIC Selectivity Selectivity Profiling (e.g., Normal cell lines, Kinase panel) IC50_MIC->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate

Caption: Workflow for biological evaluation of new compounds.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as both anticancer and antimycobacterial agents warrants further investigation. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective inhibitors. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new derivatives within this chemical space. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical candidates.

References

Spectroscopic Analysis of 3-Carbamoylpyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Carbamoylpyrazine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous structures and fundamental spectroscopic principles to present a predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives. Detailed theoretical data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are presented in tabular format. Furthermore, generalized experimental protocols for these spectroscopic techniques are provided, along with a logical workflow for the spectroscopic analysis of a novel chemical entity.

Introduction

This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazine and its derivatives are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities.[1] Accurate and thorough spectroscopic analysis is paramount for the structural elucidation and purity assessment of such compounds. This guide outlines the expected spectroscopic signatures of this compound, providing a valuable resource for researchers engaged in its synthesis and application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups (a carboxylic acid, an amide, and a pyrazine ring) and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Broad Singlet1HCarboxylic acid (-COOH)
~8.8 - 9.0Singlet1HPyrazine ring proton
~8.6 - 8.8Singlet1HPyrazine ring proton
~7.8 - 8.2Broad Singlet1HAmide (-CONH₂)
~7.5 - 7.9Broad Singlet1HAmide (-CONH₂)

Note: The chemical shifts of the carboxylic acid and amide protons are concentration and solvent dependent and may disappear upon D₂O exchange.[2][3]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165 - 170Carboxylic acid carbonyl (-COOH)
~163 - 168Amide carbonyl (-CONH₂)
~140 - 155Pyrazine ring carbons (quaternary)
~135 - 150Pyrazine ring carbons (CH)

Note: The carbonyl carbons of carboxylic acids and amides are typically observed in the 160-185 ppm range.[2][4][5]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3170Medium, BroadN-H stretching (Amide)
3300 - 2500Strong, Very BroadO-H stretching (Carboxylic acid dimer)
~1730 - 1690StrongC=O stretching (Carboxylic acid)
~1680 - 1650StrongC=O stretching (Amide I band)
~1620MediumN-H bending (Amide II band)
~1600 - 1450Medium to WeakC=C and C=N stretching (Pyrazine ring)
~1320 - 1210MediumC-O stretching (Carboxylic acid)
~950 - 910Medium, BroadO-H out-of-plane bending (Carboxylic acid dimer)

Note: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[6][7] The exact position of the carbonyl stretch depends on factors like conjugation and hydrogen bonding.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption

λmax (nm)Molar Absorptivity (ε)SolventTransition
~270 - 290ModerateEthanol/Waterπ → π
~310 - 330LowEthanol/Watern → π

Note: The pyrazine ring and carbonyl groups are the primary chromophores. The n→π transition of carboxylic acids is typically weak.*[3][8]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zIonFragmentation Pathway
167[M]⁺Molecular Ion
150[M - NH₃]⁺Loss of ammonia from the carbamoyl group
149[M - H₂O]⁺Loss of water from the carboxylic acid
123[M - CO₂]⁺Decarboxylation of the carboxylic acid
122[M - COOH]⁺Loss of the carboxyl group
105[Pyrazine-C≡O]⁺Fragmentation of the pyrazine ring

Note: The fragmentation pattern will be highly dependent on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific sample and desired outcome.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet before scanning the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Spectrum Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer. Use the same solvent as a reference in the reference cuvette.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC or GC).

  • Mass Spectrum Acquisition: Acquire the mass spectrum using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass.

  • Fragmentation Analysis (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualization of Analytical Workflow and Structural Features

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound with their expected spectroscopic signatures.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Data_Archiving Data Archiving & Reporting Purity_Assessment->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Structural_Features_Spectroscopy cluster_structure This compound cluster_spectroscopy Expected Spectroscopic Signatures cluster_cooh_data cluster_conh2_data cluster_pyrazine_data Molecule COOH Carboxylic Acid (-COOH) CONH2 Amide (-CONH₂) Pyrazine Pyrazine Ring COOH_HNMR ¹H NMR: ~13-14 ppm (broad s) COOH->COOH_HNMR COOH_CNMR ¹³C NMR: ~165-170 ppm COOH->COOH_CNMR COOH_IR IR: 3300-2500 cm⁻¹ (broad O-H), ~1730-1690 cm⁻¹ (C=O) COOH->COOH_IR CONH2_HNMR ¹H NMR: ~7.5-8.2 ppm (broad s) CONH2->CONH2_HNMR CONH2_CNMR ¹³C NMR: ~163-168 ppm CONH2->CONH2_CNMR CONH2_IR IR: 3500-3170 cm⁻¹ (N-H), ~1680-1650 cm⁻¹ (C=O) CONH2->CONH2_IR Pyrazine_HNMR ¹H NMR: ~8.6-9.0 ppm (s) Pyrazine->Pyrazine_HNMR Pyrazine_CNMR ¹³C NMR: ~135-155 ppm Pyrazine->Pyrazine_CNMR Pyrazine_UV UV-Vis: ~270-290 nm Pyrazine->Pyrazine_UV

Caption: Key structural features and their predicted spectroscopic signatures.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic profile of this compound. The tabulated data and generalized experimental protocols offer a starting point for the analysis and characterization of this compound. It is anticipated that as research on this molecule progresses, experimental data will become available to validate and refine the predictions outlined herein. This document serves as a valuable tool for researchers in the fields of medicinal chemistry, drug development, and materials science who are working with pyrazine derivatives.

References

A Comprehensive Technical Review of 3-Carbamoylpyrazine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth review of 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives, with a focus on their synthesis, chemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the pyrazine class. Its core structure is closely related to biologically active molecules such as pyrazinamide, a first-line antituberculosis drug, and favipiravir, a broad-spectrum antiviral agent. The unique arrangement of a carboxylic acid and a carboxamide group on the pyrazine ring makes it an interesting scaffold for medicinal chemistry, offering multiple points for chemical modification to modulate its physicochemical and pharmacological properties. This review will delve into the known synthesis pathways, quantitative biological data of its derivatives, and the mechanistic insights gleaned from related compounds.

Synthesis and Chemical Properties

The synthesis of derivatives of this compound has been described in the literature, primarily focusing on the creation of more lipophilic analogues to enhance biological activity.

General Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

A common synthetic route involves the reaction of a pyrazine-2,3-dicarboxylic acid anhydride with an appropriate aniline to yield the desired 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives.

Experimental Protocol:

The synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids can be achieved through the following general procedure.[1] To a solution of the appropriately substituted aniline in a suitable solvent (e.g., anhydrous toluene), an equimolar amount of pyrazine-2,3-dicarboxylic acid anhydride is added. The reaction mixture is then heated under reflux for a specified period. After cooling, the resulting precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried to afford the crude product. Further purification can be accomplished by recrystallization from an appropriate solvent system.

For the preparation of ester prodrugs, the synthesized carboxylic acid is subjected to esterification. For instance, propyl esters can be prepared by refluxing the acid in propanol with a catalytic amount of sulfuric acid.[1]

Below is a generalized workflow for the synthesis of these compounds.

G cluster_synthesis Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids A Pyrazine-2,3-dicarboxylic anhydride C Reaction in Toluene (Reflux) A->C B Substituted Aniline B->C D 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid C->D E Esterification (e.g., Propanol, H2SO4) D->E F Ester Prodrug E->F

A generalized synthetic workflow for 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids.

Biological Activity

Derivatives of this compound have been primarily investigated for their antimycobacterial activity, drawing inspiration from the structurally similar drug, pyrazinamide.

Antimycobacterial Activity

Several 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their ester derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.

Compound IDR Group (Substitution on Phenyl Ring)MIC (µg/mL)MIC (µM)
16 4-NO₂1.565
18a (propyl ester) 4-CF₃3.13-
2 H50-
11 4-F50-
10 3-F100-
14 4-Br100-
17 4-I100-
Pyrazinamide (PZA) -100-
Pyrazinoic Acid (POA) -100-
Data sourced from Zitko et al., 2017.[1][2]

Experimental Protocol: Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv can be determined using a standard broth microdilution method. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for a specified period, after which the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Mechanism of Action (Inferred from Related Compounds)

The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, insights can be drawn from the well-studied mechanisms of the structurally related drugs, pyrazinamide and favipiravir.

Pyrazinamide: A Prodrug Approach

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly in acidic environments.[4][5] It has also been proposed that POA inhibits fatty acid synthase I (FAS-I), an essential enzyme for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[3][6]

G cluster_pza Proposed Mechanism of Pyrazinamide (PZA) PZA Pyrazinamide (Prodrug) PZase Mycobacterial Pyrazinamidase PZA->PZase Activation POA Pyrazinoic Acid (Active Form) PZase->POA Target1 Disruption of Membrane Potential POA->Target1 Target2 Inhibition of Fatty Acid Synthase I (FAS-I) POA->Target2 Effect Bactericidal Effect Target1->Effect Target2->Effect

The proposed mechanism of action for the antituberculosis drug pyrazinamide.
Favipiravir: A Viral RNA Polymerase Inhibitor

Favipiravir is another prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] This active metabolite acts as a purine nucleoside analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[8][9] The inhibition can occur through two main mechanisms: chain termination of the nascent viral RNA strand or lethal mutagenesis, where the incorporation of favipiravir-RTP leads to an accumulation of non-viable mutations in the viral genome.[10][11]

G cluster_favipiravir Proposed Mechanism of Favipiravir Favipiravir Favipiravir (Prodrug) Activation Intracellular Metabolism Favipiravir->Activation Favipiravir_RTP Favipiravir-RTP (Active Form) Activation->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Mechanism1 Chain Termination RdRp->Mechanism1 Mechanism2 Lethal Mutagenesis RdRp->Mechanism2 Outcome Inhibition of Viral Replication Mechanism1->Outcome Mechanism2->Outcome

References

The Therapeutic Potential of the 3-Carbamoylpyrazine-2-carboxylic Acid Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carbamoylpyrazine-2-carboxylic acid, a derivative of the antitubercular agent pyrazinoic acid, represents a promising scaffold in drug discovery. While direct therapeutic applications of the core molecule are not extensively documented, its structural similarity to pyrazinoic acid and the diverse biological activities of its derivatives highlight its potential. This guide explores the known and potential therapeutic targets of compounds derived from the this compound core, with a primary focus on antimycobacterial and antiretroviral applications. We will delve into the established mechanisms of its parent compound, pyrazinamide, and extrapolate the potential of this scaffold to engage similar and novel biological targets.

Introduction: A Scaffold of Interest

This compound belongs to the pyrazine class of heterocyclic compounds. Its significance in medicinal chemistry is largely derived from its relationship to pyrazinamide, a first-line drug for the treatment of tuberculosis. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within Mycobacterium tuberculosis. This compound can be considered a direct derivative of pyrazinoic acid, featuring an additional carbamoyl group. This modification provides a key chemical handle for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities.

Potential Therapeutic Targets

The therapeutic potential of the this compound scaffold is primarily being explored in the fields of infectious diseases, particularly tuberculosis and HIV.

Antimycobacterial Targets

The antimycobacterial activity of pyrazinamide, and by extension its derivatives, is a complex process involving multiple targets within Mycobacterium tuberculosis.

  • Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is a crucial component in the synthesis of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts the formation of arabinogalactan, a key structural element, leading to bacterial cell death.[2][3] Several studies have identified derivatives of pyrazinoic acid as potential DprE1 inhibitors, suggesting that the this compound scaffold could be a valuable starting point for the design of novel DprE1-targeting drugs.[4]

  • Fatty Acid Synthase I (FAS-I): Pyrazinoic acid is believed to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall.[5][6] This inhibition disrupts cell wall integrity, contributing to the bactericidal effect of the drug.

  • Ribosomal Protein S1 (RpsA): While a subject of ongoing debate, it has been proposed that pyrazinoic acid may bind to RpsA and inhibit trans-translation, a process that rescues stalled ribosomes and is essential for bacterial survival under stress conditions.[7][8]

  • Aspartate Decarboxylase (PanD): A more recent hypothesis suggests that pyrazinoic acid may target PanD, an enzyme involved in the biosynthesis of coenzyme A.[9] By binding to PanD, pyrazinoic acid is thought to trigger its degradation, leading to a depletion of coenzyme A and subsequent metabolic collapse.[9]

The following diagram illustrates the proposed mechanism of action for pyrazinamide and the potential targets for its derivatives.

Pyrazinamide_Mechanism cluster_host Host Macrophage (Acidic Phagosome) cluster_mtb Mycobacterium tuberculosis Pyrazinamide Pyrazinamide (PZA) PZA_in PZA Pyrazinamide->PZA_in Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA Conversion POA Pyrazinoic Acid (POA) PncA->POA FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 RpsA Ribosomal Protein S1 (RpsA) POA->RpsA PanD Aspartate Decarboxylase (PanD) POA->PanD DprE1 DprE1 POA->DprE1 Derivatives Target Energy Energy Production Disruption POA->Energy CellWall Cell Wall Synthesis FAS1->CellWall Inhibition TransTranslation Trans-translation Inhibition RpsA->TransTranslation Inhibition CoA Coenzyme A Synthesis PanD->CoA Inhibition DprE1->CellWall Inhibition Bacterial_Death Bacterial Death CellWall->Bacterial_Death Energy->Bacterial_Death TransTranslation->Bacterial_Death CoA->Bacterial_Death

Fig. 1: Proposed mechanism of action of Pyrazinamide and potential targets for its derivatives.
Antiretroviral Target: HIV Reverse Transcriptase

Intriguingly, the therapeutic potential of the this compound scaffold may extend beyond antimycobacterial activity. A study has identified a derivative, 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid, as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV. They bind to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication.

The workflow for identifying such potential inhibitors often involves a combination of computational and experimental techniques.

NNRTI_Discovery_Workflow cluster_computational Computational Screening cluster_experimental Experimental Validation Database Compound Database Pharmacophore Pharmacophore Modeling Database->Pharmacophore VirtualScreening Virtual Screening Pharmacophore->VirtualScreening Docking Molecular Docking VirtualScreening->Docking Synthesis Chemical Synthesis Docking->Synthesis Hit Identification EnzymeAssay Enzyme Inhibition Assay Synthesis->EnzymeAssay CellAssay Cell-based Antiviral Assay EnzymeAssay->CellAssay LeadOpt Lead Optimization CellAssay->LeadOpt

Fig. 2: A generalized workflow for the discovery of novel NNRTIs.

Quantitative Data on Derivatives

While quantitative data for the core this compound molecule is scarce in the public domain, studies on its derivatives provide valuable insights into the potential potency of this chemical class. The following table summarizes the antimycobacterial activity of selected derivatives.

CompoundTarget OrganismMIC (µg/mL)MIC (µM)Reference
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidMycobacterium tuberculosis H37Rv1.565[4]
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateMycobacterium tuberculosis H37Rv3.13-[4]
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidMycobacterium tuberculosis72% inhibition-[10][11]

Experimental Protocols

The identification and validation of therapeutic targets for novel compounds involve a range of experimental methodologies. Below are generalized protocols for key experiments relevant to the study of this compound derivatives.

In Vitro Antimycobacterial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Docking
  • Objective: To predict the binding mode and affinity of a ligand (e.g., a this compound derivative) to a protein target (e.g., DprE1).

  • Methodology:

    • Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the ligand and optimize its geometry.

    • Define the binding site on the protein.

    • Use a docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the protein's active site.

    • Analyze the docking results based on scoring functions and visual inspection of the predicted interactions.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its close structural relationship to pyrazinoic acid provides a strong rationale for its exploration in the context of antimycobacterial drug discovery, with potential targets including DprE1, FAS-I, and PanD. Furthermore, the identification of a derivative as a potential HIV non-nucleoside reverse transcriptase inhibitor suggests that the therapeutic applications of this scaffold may be broader than initially anticipated. Further research, including the synthesis and biological evaluation of a wider range of derivatives, is warranted to fully elucidate the therapeutic potential of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the synthesis of novel 3-carbamoylpyrazine-2-carboxylic acid derivatives and the subsequent evaluation of their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents, and pyrazine derivatives have shown considerable promise in this area. These guidelines are intended to assist researchers in the systematic synthesis and screening of these compounds to identify promising new drug candidates.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the aminodehalogenation of a 3-chloropyrazine-2-carboxamide precursor with a variety of substituted benzylamines. This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The overall synthetic scheme is depicted below. The process begins with a commercially available starting material, which is then subjected to a nucleophilic substitution reaction to introduce diverse functionalities, leading to the final products.

Synthesis_Workflow start Starting Material (e.g., 3-Chloropyrazine- 2-carboxamide) reaction Aminodehalogenation Reaction start->reaction amine Substituted Amine (e.g., Benzylamine derivative) amine->reaction workup Reaction Work-up & Purification (e.g., Column Chromatography) reaction->workup product Final Product (3-Carbamoylpyrazine- 2-carboxylic acid derivative) workup->product analysis Structural Characterization (NMR, MS, IR) product->analysis

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol provides a detailed method for the synthesis of a representative compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, adapted from published procedures.[1][2]

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • 4-Methylbenzylamine

  • Solvent (e.g., an appropriate high-boiling point solvent)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in a suitable solvent.

  • Add 4-methylbenzylamine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[1][3]

Section 2: Antimicrobial Screening

The antimicrobial activity of the synthesized this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] The broth microdilution method is a widely accepted technique for determining the MIC of novel compounds.[6][7][8]

Antimicrobial Screening Workflow

The following diagram illustrates the key steps in the antimicrobial screening process, from preparation of the bacterial inoculum to the final determination of the MIC value.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) plate Inoculate 96-Well Plate with Bacteria and Compounds inoculum->plate compound Prepare Serial Dilutions of Test Compounds compound->plate incubation Incubate at 37°C for 18-24 hours plate->incubation read Read Results Visually or with Plate Reader incubation->read mic Determine MIC Value read->mic

A workflow diagram for the determination of Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of the synthesized compounds against various bacterial strains.[4][5][6]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)[1][6][9]

  • Mueller-Hinton Broth (MHB) or other appropriate growth media[6]

  • Sterile 96-well microtiter plates[6]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[6]

  • DMSO (for dissolving compounds)

Equipment:

  • Spectrophotometer or densitometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized derivative in DMSO. Perform serial two-fold dilutions in MHB within the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[6]

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no compound.

    • Sterility Control: A well containing only MHB to check for contamination.

    • Positive Control: A well containing a standard antibiotic with a known MIC for the test strain.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[4][8]

Section 3: Data Presentation

The antimicrobial activity of synthesized this compound derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values in µM or µg/mL.

Table 1: Antimicrobial Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis and other bacteria.[1]
CompoundR-groupM. tuberculosis H37Rv MIC (µM)Enterococcus faecalis MIC (µM)Staphylococcus aureus MIC (µM)
1 H>125>125>125
2 3-Cl42>125>125
3 3,4-diCl42>125>125
4 3-CF₃1062.531.25
5 4-F>12512531.25
6 4-Cl>125>125>125
7 4-OCH₃>125>125>125
8 4-CH₃6>125>125
9 4-NH₂6>125>125
Table 2: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Piperazine Derivatives.[9]
CompoundE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
P3 50>100255025
P4 50>10012.5253.125
P6 >10025255012.5
P7 5025255012.5
P9 502512.5256.25
P10 >1002512.5253.125
Table 3: Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[10]
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a >128>128
2b 6432
2c 6432
2d 6432
2e 3216
2f 6432
Ampicillin 328

Note: The data presented in these tables is a compilation from various research articles and is intended for comparative purposes. Researchers should generate their own data for specific derivatives under their experimental conditions.

Conclusion

These application notes and protocols provide a comprehensive framework for the synthesis and antimicrobial evaluation of this compound derivatives. By following these standardized methods, researchers can efficiently generate reliable and comparable data, accelerating the discovery of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for 3-Carbamoylpyrazine-2-carboxylic Acid in Mycobacterium tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives in Mycobacterium tuberculosis (Mtb) research. This class of compounds, being lipophilic analogs of pyrazinoic acid (the active form of the frontline anti-TB drug pyrazinamide), presents a promising avenue for the development of new antitubercular agents.

Introduction

3-Carbamoylpyrazine-2-carboxylic acids are derivatives of pyrazinoic acid designed to have increased lipophilicity, potentially leading to enhanced cell wall penetration and efficacy against M. tuberculosis. Research into these compounds is driven by the urgent need for new drugs to combat drug-resistant tuberculosis. These notes will detail their mechanism of action, summarize their antimycobacterial activity, and provide protocols for their synthesis and evaluation.

Mechanism of Action

The precise mechanism of action of pyrazinamide and its active form, pyrazinoic acid (POA), is still under investigation, though several key pathways have been identified as potential targets. The derivatives of this compound are believed to share or enhance these mechanisms. The proposed mechanisms include the disruption of membrane energetics and the inhibition of essential biosynthetic pathways.[1][2] One of the leading hypotheses is the inhibition of Coenzyme A (CoA) biosynthesis through the targeting of the enzyme aspartate decarboxylase (PanD).[3][4] Additionally, in silico studies suggest that these derivatives may also target decaprenylphosphoryl-β-D-ribose oxidase (DprE1) and ribosomal protein S1 (RpsA).[5][6]

cluster_Mtb_Cell Mycobacterium tuberculosis Cell Pyrazinamide Pyrazinamide PncA PncA Pyrazinamide->PncA Activation Pyrazinoic_Acid Pyrazinoic Acid (POA) / This compound derivatives PncA->Pyrazinoic_Acid PanD Aspartate Decarboxylase (PanD) Pyrazinoic_Acid->PanD Inhibition Membrane_Energetics Membrane Energetics & Transport Pyrazinoic_Acid->Membrane_Energetics Disruption DprE1_RpsA DprE1 / RpsA Pyrazinoic_Acid->DprE1_RpsA Potential Inhibition CoA_Biosynthesis Coenzyme A Biosynthesis PanD->CoA_Biosynthesis Cell_Death Cell_Death CoA_Biosynthesis->Cell_Death Essential for Survival Membrane_Energetics->Cell_Death Disruption leads to DprE1_RpsA->Cell_Death Inhibition leads to

Fig. 1: Proposed mechanisms of action for this compound derivatives.

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial activity of various this compound derivatives and related compounds against M. tuberculosis.

CompoundStrainMIC (µg/mL)MIC (µM)Reference
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16)M. tuberculosis H37Rv1.565[5][6][7]
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a)M. tuberculosis H37Rv3.13-[5][6][7]
Compound 2M. tuberculosis H37Rv50-[7]
Compound 11M. tuberculosis H37Rv50-[7]
6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b)M. tuberculosis0.782.3[8]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (9)M. tuberculosis-< 2.0[9]
Isoniazid (Control)M. tuberculosis H37Rv0.1 - 0.20.7 - 1.5[7]
Pyrazinamide (Control)M. tuberculosis H37Rv12.5 - 25 (pH 5.6)-[7]
Pyrazinamide (Control)M. tuberculosis H37Rv200 (pH 6)-[7]
CompoundAssay TypeIC90 (µg/mL)Reference
5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (12)TAACF0.819[9]
Pyrazinamide (Control)TAACF> 20[9]

Experimental Protocols

Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

This protocol describes a general method for the synthesis of the title compounds via the formation of an acyl chloride followed by amidation.

Materials:

  • Substituted pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline

  • Triethylamine (TEA)

  • Dry solvents for reaction and purification

Procedure:

  • Disperse the substituted pyrazine-2-carboxylic acid in dry toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Add thionyl chloride to the suspension, followed by a catalytic amount of DMF.

  • Heat the reaction mixture under a condenser until the conversion to the acyl chloride is complete (monitor by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the crude pyrazinoyl chloride in a suitable dry solvent.

  • In a separate flask, dissolve the substituted aniline and triethylamine in the same dry solvent.

  • Slowly add the acyl chloride solution to the aniline solution at room temperature with stirring.

  • Allow the reaction to proceed for 1-2 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using NMR, IR, and mass spectrometry.

Start Start Pyrazine_Acid Substituted pyrazine-2-carboxylic acid Start->Pyrazine_Acid Acyl_Chloride_Formation React with SOCl2 and catalytic DMF in dry toluene Pyrazine_Acid->Acyl_Chloride_Formation Crude_Acyl_Chloride Crude Pyrazinoyl Chloride Acyl_Chloride_Formation->Crude_Acyl_Chloride Amidation Combine and stir for 1-2 hours at RT Crude_Acyl_Chloride->Amidation Amine_Solution Substituted aniline and TEA in dry solvent Amine_Solution->Amidation Workup_Purification Aqueous workup and purification Amidation->Workup_Purification Final_Product 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivative Workup_Purification->Final_Product

Fig. 2: Workflow for the synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Tween 80

  • Positive control drug (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the final inoculum concentration.

  • Prepare serial dilutions of the test compounds in the 96-well plates. The final concentration of DMSO should be kept below 1% to avoid toxicity.

  • Inoculate the wells with the bacterial suspension. Include wells for positive and negative controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Incubate for another 24 hours.

  • Read the results visually or using a fluorometer. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Start Start Synthesized_Compounds Synthesized this compound Derivatives Start->Synthesized_Compounds Antimycobacterial_Screening In Vitro Antimycobacterial Screening (MABA) Synthesized_Compounds->Antimycobacterial_Screening Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Synthesized_Compounds->Cytotoxicity_Assay In_Silico_Studies In Silico Molecular Docking Synthesized_Compounds->In_Silico_Studies MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Antimycobacterial_Screening->MIC_Determination Lead_Compound Identification of Lead Compound(s) MIC_Determination->Lead_Compound IC50_Determination Determine 50% Inhibitory Concentration (IC50) Cytotoxicity_Assay->IC50_Determination IC50_Determination->Lead_Compound Target_Identification Identify Potential Molecular Targets In_Silico_Studies->Target_Identification Target_Identification->Lead_Compound

Fig. 3: Drug discovery and evaluation workflow for novel antitubercular agents.

References

Application Note and Protocol for the Crystallization of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization of 3-Carbamoylpyrazine-2-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical research and development. The following procedures are based on established crystallization techniques for related pyrazine derivatives and general principles for small organic molecules.

Introduction

This compound is a derivative of pyrazine, a class of compounds known for their biological activity. The purity of this compound is critical for its use in drug discovery and development, and crystallization is a fundamental technique for achieving high purity. This protocol outlines a method for recrystallization, leveraging the solubility properties of the compound in polar solvents.

Physicochemical Data
PropertyThis compound (Estimated)3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acidPyrazine-2-carboxylic acid
Molecular Formula C₆H₅N₃O₃C₁₁H₇ClN₄O₃C₅H₄N₂O₂
Molecular Weight 167.12 g/mol 278.65 g/mol 124.10 g/mol
Melting Point (°C) ~160-170206-208 °C[1]223 °C[2]
Water Solubility Low41.5 µg/mL[1]Soluble[2]
Solubility in Polar Organic Solvents (e.g., Ethanol, Acetone, DMSO) Likely SolubleNot specifiedSoluble[2]
Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) Likely InsolubleNot specifiedLow to negligible[2]

Experimental Protocol: Recrystallization of this compound

This protocol describes a general single-solvent recrystallization method. The choice of solvent should be optimized based on experimental solubility tests. Ethanol or an ethanol/water mixture is a good starting point based on the solubility of related pyrazine derivatives.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95% Ethanol, or other suitable polar solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and weighing scale

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is not suitable.

    • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, the solvent is potentially suitable.

    • Allow the hot solution to cool to room temperature. If crystals form, the solvent is a good candidate.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate.

    • Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the funnel for a period of time.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Analysis:

    • Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (if available) indicates high purity.

    • Calculate the percent recovery.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Crystallization_Workflow start Start with Crude 3-Carbamoylpyrazine- 2-carboxylic acid dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration 2a. cooling Slow Cooling to Room Temperature dissolution->cooling 2. hot_filtration->cooling 2b. ice_bath Cool in Ice Bath cooling->ice_bath 3. filtration Vacuum Filtration ice_bath->filtration 4. washing Wash with Cold Solvent filtration->washing 5. drying Dry Crystals washing->drying 6. analysis Purity Analysis (e.g., Melting Point) drying->analysis 7.

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: 3-Carbamoylpyrazine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Carbamoylpyrazine-2-carboxylic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, primarily driven by their potent antimycobacterial activity. These compounds are structurally related to pyrazinoic acid, the active metabolite of pyrazinamide, a first-line antituberculosis drug. The core structure offers a versatile platform for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the applications, experimental protocols, and relevant biological data for researchers working with this class of compounds. The primary focus is on their role as inhibitors of Mycobacterium tuberculosis, with a specific emphasis on the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key target in mycobacterial cell wall synthesis.

Mechanism of Action: Targeting Mycobacterial Cell Wall Synthesis

The primary mechanism of action for many antimycobacterial this compound derivatives is the inhibition of DprE1.[1][2] DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3][4] This enzyme, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[5][6] By inhibiting DprE1, these compounds disrupt the formation of the mycobacterial cell wall, leading to bacterial cell death.[3][7] This targeted approach is promising for developing new tuberculosis therapies, especially against multidrug-resistant strains.[3]

Below is a diagram illustrating the role of DprE1 in the mycobacterial cell wall synthesis pathway and its inhibition.

DprE1_Pathway cluster_periplasm Periplasm DPR DPR (Decaprenylphosphoryl-β-D-ribose) DPX DPX (Decaprenyl-P-2'-keto-ribofuranose) DPR->DPX DprE1 (Oxidation) DPA DPA (Decaprenyl-P-arabinofuranose) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan Inhibitor 3-Carbamoylpyrazine- 2-carboxylic acid Derivatives DprE1 DprE1 Inhibitor->DprE1 Inhibition

Figure 1: DprE1 pathway and point of inhibition.

Data Presentation: Antimycobacterial Activity

The following tables summarize the in vitro antimycobacterial activity of various this compound derivatives against Mycobacterium tuberculosis H37Rv and other mycobacterial strains. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of these compounds.

Table 1: Antimycobacterial Activity of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives against M. tuberculosis H37Rv [2][8]

Compound IDPhenyl SubstituentMIC (µg/mL)MIC (µM)
16 4-NO₂1.565
18a 4-CF₃ (Propyl ester)3.13-
2 2-OH50-
11 4-F50-
10 3-F100-
14 3-NO₂100-
17 3-CF₃100-
PZA (Standard)100-
POA (Standard)100-
INH (Standard)0.1 - 0.20.7 - 1.5

Table 2: Antimycobacterial Activity of 3-Amino-N-phenylpyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv [9]

Compound IDPhenyl SubstituentMIC (µg/mL)MIC (µM)
17 2,4-diOCH₃12.546
20 4-CF₃31.25111
3 4-CH₃ (Benzyl linker)50-
4 4-OCH₃ (Benzyl linker)50-
8 4-F (Benzyl linker)50-
7 3-Cl (Benzyl linker)100-

Experimental Protocols

Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

This protocol describes a general method for the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids from pyrazine-2,3-dicarboxylic anhydride and substituted anilines.[10]

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Substituted aniline (e.g., 4-nitroaniline)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve pyrazine-2,3-dicarboxylic anhydride (1.0 g, 6.7 mmol) in anhydrous THF (40 mL) in an Erlenmeyer flask.

  • Add the corresponding substituted aniline (6.7 mmol, 1 equivalent) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add water (30 mL) to the reaction mixture.

  • Slowly add a saturated aqueous solution of NaHCO₃ dropwise until the pH of the mixture reaches 6. This will induce the precipitation of the product.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected crystals with water.

  • Dry the product. The expected yield is typically between 58-98%.[10]

Below is a workflow diagram for the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids.

Synthesis_Workflow start Start dissolve Dissolve Pyrazine-2,3-dicarboxylic anhydride in THF start->dissolve add_aniline Add substituted aniline dissolve->add_aniline stir Stir at room temperature for 1 hour add_aniline->stir add_water Add water stir->add_water adjust_ph Adjust pH to 6 with NaHCO₃ add_water->adjust_ph precipitate Precipitation of product adjust_ph->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry the final product filter_wash->dry end_node End dry->end_node

Figure 2: Synthesis workflow.
In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium species.[11]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterial culture (M. tuberculosis H37Rv or other strains)

  • Test compounds (dissolved in DMSO)

  • Standard drugs (e.g., Isoniazid, Pyrazinamide)

  • Alamar Blue reagent

  • Resazurin solution

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentrations may range from 0.1 to 100 µg/mL. Include a drug-free control well.

  • Prepare a mycobacterial inoculum and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to the appropriate concentration in the broth.

  • Add the mycobacterial suspension to each well of the microplate.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent and resazurin solution to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

DprE1 Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibition of DprE1 activity.[12]

Materials:

  • Purified DprE1 enzyme

  • Geranylgeranyl-phosphoryl-β-d-ribose (GGPR) as a substrate

  • Resazurin (redox indicator)

  • FAD (cofactor)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing purified DprE1 protein, GGPR substrate, and resazurin in an appropriate buffer.

  • Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a no-inhibitor control (DMSO).

  • Initiate the enzymatic reaction by adding the DprE1 enzyme mixture to the wells.

  • Monitor the reduction of resazurin to the fluorescent resorufin over time using a fluorescence microplate reader (Excitation/Emission ~560/590 nm). The DprE1-catalyzed oxidation of the substrate is coupled to the reduction of FAD to FADH₂, which in turn reduces resazurin.

  • Measure the initial rates of the reaction at different inhibitor concentrations.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Below is a workflow diagram for the DprE1 inhibition assay.

DprE1_Assay_Workflow start Start prepare_reagents Prepare reaction mixture (DprE1, GGPR, Resazurin) start->prepare_reagents plate_compounds Add serial dilutions of test compounds to 96-well plate prepare_reagents->plate_compounds initiate_reaction Initiate reaction by adding enzyme mixture plate_compounds->initiate_reaction monitor_fluorescence Monitor fluorescence increase (Resorufin formation) initiate_reaction->monitor_fluorescence calculate_rates Calculate initial reaction rates monitor_fluorescence->calculate_rates determine_ic50 Determine IC₅₀ values calculate_rates->determine_ic50 end_node End determine_ic50->end_node

References

Application Notes and Protocols for High-Throughput Screening of 3-Carbamoylpyrazine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for conducting high-throughput screening (HTS) assays to identify and characterize analogs of 3-Carbamoylpyrazine-2-carboxylic acid as potential therapeutic agents. This class of compounds has shown promise as inhibitors of two key enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism, and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis.

Target 1: Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Due to their high metabolic rate, many cancer cells are highly dependent on this pathway, making NAMPT a promising target for cancer therapy.[2][3] Inhibition of NAMPT leads to NAD+ depletion, which can trigger cancer cell death.[4]

Biochemical HTS Assay for NAMPT Inhibitors

A robust method for screening NAMPT inhibitors in a high-throughput format is a coupled-enzyme fluorometric assay.[2][5][6] This assay quantitatively measures the activity of NAMPT by detecting the formation of its product, nicotinamide mononucleotide (NMN), which is then converted to the fluorescent product, NADH.[5][6]

Experimental Protocol: Coupled-Enzyme Fluorometric Assay for NAMPT Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against human NAMPT.

Principle: This assay involves a series of three coupled enzymatic reactions. First, NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NMN. Second, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Finally, in the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH, which is fluorescent and can be detected at an excitation/emission wavelength of 340/460 nm.[5][6] The fluorescence intensity is directly proportional to the NAMPT activity.

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT assay buffer (containing NMNAT and ADH)

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Ethanol

  • Positive control inhibitor (e.g., FK866)

  • 384-well, black, low-volume assay plates

  • Compound library of this compound analogs dissolved in DMSO

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate.

    • Include wells for positive control (e.g., FK866) and negative control (DMSO vehicle).

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant human NAMPT enzyme to the desired concentration in an appropriate dilution buffer.

    • Dispense 5 µL of the diluted NAMPT enzyme solution to each well containing the test compounds and the positive control. Add 5 µL of dilution buffer without the enzyme to the "blank" wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the NAMPT enzyme.

  • Reaction Initiation:

    • Prepare a master mix containing the NAMPT assay buffer, ATP, NAM, PRPP, and ethanol.

    • Initiate the enzymatic reaction by dispensing 5 µL of the master mix into all wells.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 2 hours in a humidified incubator.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "blank" wells from all other wells.

    • Normalize the data by setting the average fluorescence of the negative control (DMSO) wells as 100% activity and the average fluorescence of the positive control (FK866) wells as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation: Representative HTS Data for NAMPT Inhibitors

The following table presents hypothetical but realistic quantitative data for a series of this compound analogs screened against NAMPT.

Compound IDR1-GroupR2-GroupIC50 (nM)Maximum Inhibition (%)
PCA-001HPhenyl5.298.5
PCA-002H4-Fluorophenyl3.899.1
PCA-003H4-Chlorophenyl4.197.8
PCA-004H2-Hydroxyphenyl25.695.2
PCA-005MethylPhenyl15.396.4
PCA-006Methyl4-Fluorophenyl10.898.2
FK866 (Control)--1.2100

Visualization of NAMPT Signaling and Assay Workflow

NAMPT_Signaling_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibition Inhibition cluster_Cellular_Effects Cellular Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMNAT NMNAT NMN->NMNAT NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins consumed by PARPs PARPs NAD->PARPs consumed by NAD_depletion NAD+ Depletion Sirtuins->NAM produce PARPs->NAM produce Inhibitor 3-Carbamoylpyrazine- 2-carboxylic acid analog Inhibitor->NAMPT Metabolic_Stress Metabolic Stress NAD_depletion->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis

Caption: NAMPT in the NAD+ salvage pathway and its inhibition.

HTS_Workflow_NAMPT start Start compound_plating Compound Plating (384-well plate) start->compound_plating enzyme_addition Add NAMPT Enzyme compound_plating->enzyme_addition pre_incubation Pre-incubation (30 min, RT) enzyme_addition->pre_incubation reaction_initiation Initiate Reaction (add Substrate Master Mix) pre_incubation->reaction_initiation reaction_incubation Incubation (2h, 30°C) reaction_initiation->reaction_incubation readout Fluorescence Reading (Ex: 340nm, Em: 460nm) reaction_incubation->readout data_analysis Data Analysis (Normalization, Curve Fitting) readout->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: Workflow for the NAMPT inhibitor HTS assay.

Target 2: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[7][8] As this enzyme is essential for Mycobacterium tuberculosis and absent in humans, it is a highly attractive target for the development of new anti-tuberculosis drugs.[7] Analogs of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid have been identified as potential inhibitors of DprE1.[9]

Biochemical HTS Assay for DprE1 Inhibitors

A common method to screen for DprE1 inhibitors is a whole-cell-based assay that determines the minimum inhibitory concentration (MIC) required to inhibit the growth of Mycobacterium tuberculosis. For a more direct assessment of enzyme inhibition, a biochemical assay can be employed.

Experimental Protocol: Whole-Cell M. tuberculosis Growth Inhibition Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against Mycobacterium tuberculosis.

Principle: This assay measures the ability of a compound to inhibit the growth of M. tuberculosis in a liquid culture. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Compound library of this compound analogs dissolved in DMSO

  • Positive control antibiotic (e.g., rifampicin)

  • Resazurin solution

  • Microplate reader for absorbance or fluorescence

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final working concentration.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

    • Include wells for a positive control (rifampicin) and a negative control (broth with DMSO).

  • Inoculation:

    • Inoculate each well with the prepared M. tuberculosis suspension. The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Growth Assessment:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.

    • Visually inspect the plates. A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration where the color remains blue.

    • Alternatively, read the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (600 nm) using a microplate reader.

  • Data Analysis:

    • Determine the lowest concentration of each compound that inhibits bacterial growth by at least 90% compared to the negative control. This concentration is the MIC value.

Data Presentation: Quantitative Data for DprE1 Inhibitors

The following table summarizes the in vitro antimycobacterial activity of a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids against Mycobacterium tuberculosis H37Rv, with data adapted from published literature.[9]

Compound IDPhenyl Ring SubstitutionMIC (µg/mL)MIC (µM)
1 Unsubstituted> 25> 102.8
2 2-OH> 25> 96.4
14 5-Cl, 2-OH> 25> 85.4
16 4-NO21.565.0
18a (Propyl ester) 4-CF33.13-

Visualization of DprE1 Mechanism and Inhibition

DprE1_Pathway cluster_Arabinan_Synthesis Arabinan Biosynthesis Pathway cluster_Inhibition Inhibition cluster_Cellular_Effect Cellular Effect DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl- 2-keto-β-D-erythro- pentofuranose (DPX) DprE1->DPX Arabinan Arabinan Synthesis DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl- β-D-arabinofuranose (DPA) DprE2->DPA DPA->Arabinan CellWall_Disruption Cell Wall Disruption Inhibitor 3-Carbamoylpyrazine- 2-carboxylic acid analog Inhibitor->DprE1 Bacterial_Death Bacterial Death CellWall_Disruption->Bacterial_Death

Caption: The role of DprE1 in mycobacterial cell wall synthesis.

References

Application Notes and Protocols for the Quantification of 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Carbamoylpyrazine-2-carboxylic acid and its structural analogs, such as pyrazinoic acid, in various biological matrices. The methodologies presented are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.

Introduction

This compound is a derivative of pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide. Accurate and reliable quantification of this and related compounds is crucial for understanding the pharmacokinetics, efficacy, and potential toxicity of pyrazinamide-based therapies. The analytical methods detailed herein include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and UV-Vis Spectrophotometry.

Metabolic Pathway of Pyrazinamide

The metabolic activation of pyrazinamide is a critical process for its antimycobacterial activity. The following diagram illustrates the primary metabolic pathway.

Metabolic Pathway of Pyrazinamide PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Amidase OH_PA 5-Hydroxy-pyrazinoic Acid (5-OH-PA) POA->OH_PA Xanthine Oxidase

Caption: Metabolic activation of Pyrazinamide (PZA) to Pyrazinoic Acid (POA).

Pyrazinamide (PZA) is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial pyrazinamidase.[1] In the host, this conversion is primarily carried out by liver microsomal amidase.[2] POA is then further metabolized by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA).[2][3]

Analytical Techniques: A Comparative Overview

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity. HPLC-UV offers a more accessible but less sensitive alternative, suitable for higher concentration samples. UV-Vis spectrophotometry is a simple, rapid method for the analysis of bulk drug or simple formulations.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods reported for pyrazinamide and its metabolites, which can be adapted for this compound.

ParameterLC-MS/MSHPLC-UVUV-Vis Spectrophotometry
Linearity Range 0.3 - 100 µg/mL[4]5 - 60 µg/mL[5]2 - 16 µg/mL[6]
LLOQ 0.2 - 1.0 µg/mL[4]5 µg/mL[5]2 µg/mL[6]
Accuracy Within ±15%[7]92.44% - 103.18%[8]Not explicitly stated
Precision (%RSD) < 15%[7]< 3.66%[8]Not explicitly stated
Detection ESI+[4][9]UV at ~268 nm[10][11]UV at ~269 nm[6]
Sample Type Plasma, Urine[4][12]Plasma, BAL Fluid[10]Bulk, Formulations[6]

Application Note 1: LC-MS/MS Quantification

Principle

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in complex biological matrices such as plasma, owing to its superior sensitivity and selectivity. The method involves chromatographic separation on a reverse-phase column followed by detection using a triple quadrupole mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard to correct for matrix effects and procedural losses.[7]

Experimental Workflow

The general workflow for sample analysis by LC-MS/MS is depicted below.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (e.g., with Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection LC Injection supernatant->injection Transfer separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration Data Acquisition calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: General workflow for the quantification of analytes in plasma by LC-MS/MS.
Protocol: Quantification of this compound in Human Plasma

Note: This is a proposed method adapted from validated protocols for pyrazinoic acid and requires validation for this compound.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid and ammonium formate

  • Blank human plasma (K2-EDTA)

2. Stock and Working Solutions Preparation

  • Prepare 1 mg/mL stock solutions of the analyte and internal standard in methanol.

  • Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol/water.

  • Prepare an internal standard working solution (e.g., 1 µg/mL) for spiking.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.[4]

  • Add 300 µL of cold methanol to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the proteins.[4]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Mass Spectrometer AB Sciex API 4000 or equivalent
Column C18 Reverse-Phase (e.g., Hypersil Gold 4.6 x 50 mm, 5 µm)[7]
Mobile Phase A: 0.1% Formic Acid in 10 mM Ammonium FormateB: Methanol[7][9]
Gradient Isocratic: 90% B
Flow Rate 0.400 mL/min[7]
Column Temperature 30°C[7]
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined experimentally.Proposed for this compound (M.W. 167.12):Q1: 168.1 -> Q3: 151.1, 124.1Proposed for IS (d3):Q1: 171.1 -> Q3: 154.1, 127.1

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify unknown samples using the regression equation.

Application Note 2: HPLC-UV Quantification

Principle

HPLC with UV detection is a robust and widely available technique for the quantification of compounds with a suitable chromophore. This compound, containing a pyrazine ring, absorbs UV light, with an expected maximum absorbance around 268-270 nm, similar to pyrazinamide.[6][10] This method is suitable for pharmacokinetic studies where high sensitivity is not the primary requirement.

Protocol: Quantification in Human Plasma

Note: This method is adapted from validated protocols for pyrazinamide.

1. Materials and Reagents

  • Reference standard and internal standard (e.g., acetazolamide)[10]

  • HPLC grade acetonitrile and water

  • Reagents for buffer preparation (e.g., phosphate buffer)

2. Sample Preparation (Deproteinization)

  • To 200 µL of plasma, add an internal standard solution.

  • Add a deproteinizing agent (e.g., acetonitrile or perchloric acid).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the clear supernatant onto the HPLC system.

3. HPLC-UV Conditions

ParameterCondition
HPLC System Shimadzu LC20AT or equivalent[8]
Column C18 Reverse-Phase (e.g., Shim-pack VP-ODS 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate buffer pH 2)[11]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection UV at 268 nm[10]

Application Note 3: UV-Vis Spectrophotometry

Principle

UV-Vis spectrophotometry is a straightforward method for the quantification of a pure substance in a simple matrix. It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This method is ideal for quality control of bulk drug substance or simple pharmaceutical formulations.

Protocol: Quantification in a Simple Formulation

1. Materials

  • Reference standard of this compound

  • Solvent (e.g., deionized water)

  • Calibrated UV-Vis spectrophotometer

2. Procedure

  • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the analyte from 200-400 nm. The expected λmax is ~269 nm.[6]

  • Prepare a series of standard solutions of known concentrations (e.g., 2-16 µg/mL) in the chosen solvent.[6]

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by dissolving the formulation in the solvent to achieve a concentration within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

References

Application Notes and Protocols: 3-Carbamoylpyrazine-2-carboxylic Acid as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Carbamoylpyrazine-2-carboxylic acid and its close analog, 3-aminopyrazine-2-carboxylic acid, represent a privileged scaffold in medicinal chemistry. This core structure is a key component in the design of a diverse range of therapeutic agents, demonstrating significant potential in the development of novel drugs targeting infectious diseases and cancer. The pyrazine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, serves as an excellent anchor for binding to various biological targets. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

Key Biological Targets and Applications

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against several key biological targets, leading to potential therapeutic applications in:

  • Antimycobacterial Therapy: As analogs of pyrazinoic acid, the active form of the first-line tuberculosis drug pyrazinamide, these compounds have been designed to target critical enzymes in Mycobacterium tuberculosis. A notable target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall.[1][2]

  • Anticancer Therapy: The scaffold has been successfully employed in the design of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and proliferation of various cancers.[3][5] Inhibition of the FGFR signaling pathway is a validated strategy in oncology.

Data Presentation

Table 1: Antimycobacterial Activity of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives
Compound IDDerivative StructureTarget OrganismMIC (µg/mL)MIC (µM)Reference
16 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidMycobacterium tuberculosis H37Rv1.565[1][2]
18a Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateMycobacterium tuberculosis H37Rv3.13-[1][2]
Table 2: Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR
Compound IDDerivative StructureTargetIC50 (µM)Reference
18i 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamideFGFR1-[3][4][5][6]
FGFR2-[3][4][5][6]
FGFR3-[3][4][5][6]
FGFR4-[3][4][5][6]
18i 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamideNCI-H520 cancer cell line26.69[5]
SNU-16 cancer cell line1.88[5]
KMS-11 cancer cell line3.02[5]
SW-780 cancer cell line2.34[5]
MDA-MB-453 cancer cell line12.58[5]

Note: Specific IC50 values for each FGFR isoform for compound 18i were not explicitly provided in the search results, but it is described as a pan-FGFR inhibitor with favorable in vitro activity.[3][4][5][6]

Signaling Pathways

DprE1 Inhibition in Mycobacterium tuberculosis

Derivatives of this compound can act as inhibitors of DprE1, a key enzyme in the synthesis of the mycobacterial cell wall. DprE1 is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for arabinan biosynthesis.[7] Inhibition of this pathway disrupts cell wall formation, leading to bacterial death.

DprE1_Inhibition_Pathway DPR DPR (Decaprenylphosphoryl- β-D-ribose) DprE1 DprE1 (Oxidase) DPR->DprE1 Oxidation DPX DPX (Decaprenylphosphoryl-β-D-erythro- pentofuranosid-2-ulose) DprE2 DprE2 (Reductase) DPX->DprE2 Reduction DPA DPA (Decaprenylphosphoryl- β-D-arabinose) Arabinan Arabinan Biosynthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor 3-Carbamoylpyrazine- 2-carboxylic acid Derivative Inhibitor->DprE1 Inhibition DprE1->DPX DprE2->DPA

DprE1 Inhibition Pathway
FGFR Signaling Pathway and its Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades.[5] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[5] 3-Amino-pyrazine-2-carboxamide derivatives have been developed as inhibitors that bind to the ATP pocket of the FGFR kinase domain, blocking its activity and subsequent downstream signaling.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Phosphorylation PLCg PLCγ FGFR->PLCg Inhibitor 3-Aminopyrazine- 2-carboxamide Derivative Inhibitor->FGFR ATP-competitive Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription AKT->Transcription RAF_MEK_ERK->Transcription

FGFR Signaling Pathway

Experimental Protocols

Protocol 1: General Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids.[4]

Synthesis_Workflow Start Start: Pyrazine-2,3-dicarboxylic anhydride & Aniline Step1 1. Reaction in Anhydrous THF Start->Step1 Step2 2. Stir at RT for 1 hour Step1->Step2 Step3 3. Add Water & NaHCO3 (aq) Step2->Step3 Step4 4. Crystallization Step3->Step4 End End: 3-(Phenylcarbamoyl)pyrazine -2-carboxylic acid Step4->End

Synthesis Workflow

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Substituted aniline

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve pyrazine-2,3-dicarboxylic anhydride in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add an equimolar amount of the desired substituted aniline to the solution.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • After 1 hour, add deionized water to the reaction mixture.

  • Slowly add a saturated aqueous solution of NaHCO₃ dropwise until the pH reaches approximately 6.

  • The desired product will precipitate out of the solution as crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with cold deionized water.

  • Dry the crystals under vacuum to yield the final 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general procedure for determining the MIC of a compound against mycobacteria using the broth microdilution method.

Materials:

  • Test compound stock solution (in DMSO)

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Prepare Serial Dilutions: a. In a 96-well plate, perform a two-fold serial dilution of the test compound in Middlebrook 7H9 broth. The final volume in each well should be 50-100 µL. b. Include a positive control (no compound) and a negative control (no bacteria).

  • Inoculum Preparation: a. Grow the mycobacterial strain to mid-log phase in 7H9 broth. b. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL. c. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: a. Inoculate each well of the microtiter plate (except the negative control) with the prepared bacterial suspension.

  • Incubation: a. Seal the plate to prevent evaporation and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-14 days for M. tuberculosis).

  • Reading Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 3: FGFR Kinase Inhibition Assay (General)

This protocol provides a general workflow for assessing the inhibitory activity of compounds against FGFR kinases, often using a fluorescence-based method like LanthaScreen™.

Materials:

  • Recombinant FGFR kinase

  • Kinase buffer

  • ATP

  • Fluorescently labeled peptide substrate or tracer

  • Test compound stock solution (in DMSO)

  • Detection reagent (e.g., antibody)

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Dispensing: a. Serially dilute the test compound in kinase buffer and dispense into the wells of a 384-well plate.

  • Kinase Addition: a. Add the recombinant FGFR kinase to each well.

  • Reaction Initiation: a. Initiate the kinase reaction by adding a mixture of ATP and the fluorescent substrate/tracer to each well.

  • Incubation: a. Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: a. Stop the reaction by adding a detection solution containing EDTA and a labeled antibody that binds to the phosphorylated substrate or displaces the tracer. b. Incubate for an additional period to allow the detection reagents to bind.

  • Data Acquisition: a. Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: a. Calculate the ratio of the acceptor and donor emission signals. b. Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for Efficacy Testing of 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carbamoylpyrazine-2-carboxylic acid is a pyrazine derivative with structural similarities to pyrazinoic acid, the active metabolite of the first-line tuberculosis drug, pyrazinamide. Recent research has suggested that the molecular targets of pyrazinamide and its analogs may include enzymes involved in nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3][4] One such key enzyme is Nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ salvage pathway.[5][6][7][8] Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway for their high energy and metabolic demands, making NAMPT an attractive therapeutic target.[7][9][10]

These application notes provide a comprehensive experimental framework to evaluate the efficacy of this compound as a potential anticancer agent, focusing on its hypothesized mechanism as a NAMPT inhibitor. The protocols detailed below cover in vitro enzymatic assays, cell-based viability and mechanistic studies, and an in vivo xenograft model to assess its therapeutic potential.

I. In Vitro Efficacy Assessment

A. NAMPT Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on NAMPT enzyme activity.

Protocol: A commercially available NAMPT inhibitor screening assay kit can be utilized for this purpose.[6][11] The principle of this assay involves a coupled enzymatic reaction where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+, which is then used to produce a fluorescent signal.

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT assay buffer

  • Nicotinamide (NAM)

  • Phosphoribosyl pyrophosphate (PRPP)

  • NMNAT (Nicotinamide mononucleotide adenylyltransferase)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Known NAMPT inhibitor (e.g., FK866) as a positive control

  • 96-well black microplate

  • Fluorescent plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (FK866).

  • In a 96-well plate, add the diluted compounds, recombinant NAMPT enzyme, NAM, and PRPP.

  • Incubate the plate to allow for the enzymatic reaction to occur.

  • Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells.

  • Incubate to allow for the conversion of NMN to NAD+ and the subsequent reduction of NAD+ to NADH, which generates a fluorescent signal.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of NAMPT inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundIC50 (nM)
This compoundTBD
FK866 (Positive Control)~10

TBD: To be determined experimentally.

B. Cell Viability Assays

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Protocol: A common method to evaluate cell viability is the MTT assay, which measures the metabolic activity of cells.[12] Alternatively, ATP-based assays that quantify ATP levels can be used as an indicator of cell viability.[13][14]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MDA-MB-231 - breast carcinoma)

  • Normal, non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells) for selectivity assessment

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation:

Cell LineGI50 (µM)
A549TBD
MDA-MB-231TBD
MCF-10ATBD

TBD: To be determined experimentally.

II. Mechanistic Studies in Cells

A. Intracellular NAD+ Level Measurement

Objective: To confirm that the cytotoxic effects of this compound are associated with the depletion of intracellular NAD+ levels.

Protocol: Intracellular NAD+ levels can be quantified using commercially available NAD/NADH assay kits.

Procedure:

  • Treat cancer cells with this compound at its GI50 concentration for different time points.

  • Lyse the cells and deproteinize the samples.

  • Use a colorimetric or fluorescent assay to measure the levels of NAD+ and NADH in the cell lysates.

  • Normalize the NAD+ levels to the total protein concentration.

Data Presentation:

TreatmentNAD+ Level (pmol/µg protein)
Vehicle ControlTBD
This compoundTBD

TBD: To be determined experimentally.

B. Apoptosis Assay

Objective: To determine if the observed cell death is due to the induction of apoptosis.

Protocol: Apoptosis can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Procedure:

  • Treat cells with this compound at varying concentrations.

  • Harvest the cells and stain them with Annexin V-FITC and PI.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

III. In Vivo Efficacy Assessment

A. Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol: A subcutaneous xenograft model using immunodeficient mice is a standard preclinical model for cancer research.[15][16]

Materials:

  • Immunodeficient mice (e.g., NOD-scid gamma mice)

  • Cancer cell line (e.g., A549)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

  • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle ControlTBD-
This compoundTBDTBD

TBD: To be determined experimentally.

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Efficacy enzymatic_assay NAMPT Inhibition Assay cell_viability Cell Viability Assays enzymatic_assay->cell_viability Select Lead Compound nad_measurement NAD+ Level Measurement cell_viability->nad_measurement Confirm On-Target Effect apoptosis_assay Apoptosis Assay nad_measurement->apoptosis_assay Elucidate MoA xenograft_model Xenograft Mouse Model apoptosis_assay->xenograft_model Evaluate In Vivo Efficacy

Caption: Experimental workflow for testing the efficacy of this compound.

signaling_pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN PRPP Test_Compound 3-Carbamoylpyrazine- 2-carboxylic acid Test_Compound->NAMPT NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Apoptosis Apoptosis NAD->Apoptosis Cell_Survival Cell Survival & Proliferation Sirtuins->Cell_Survival PARPs->Cell_Survival Cell_Survival->Apoptosis

Caption: Hypothesized signaling pathway of this compound via NAMPT inhibition.

References

Application Notes and Protocols for Developing Novel Drug Delivery Systems for 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Carbamoylpyrazine-2-carboxylic acid is a synthetic compound with potential therapeutic applications. However, like many heterocyclic carboxylic acids, its clinical utility may be hampered by suboptimal physicochemical properties such as poor aqueous solubility, which can lead to low bioavailability.[1] Novel drug delivery systems (DDS) offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling controlled or targeted drug release.[2][3][4][5] This document provides detailed application notes and experimental protocols for the development of polymeric nanoparticle and liposomal formulations for this compound.

Physicochemical Properties of this compound (Hypothetical):

For the purpose of these protocols, we will assume the following physicochemical properties for this compound. These are representative of a poorly water-soluble small molecule drug.

PropertyAssumed ValueJustification
Molecular FormulaC6H5N3O3Based on the chemical name.
Molecular Weight167.12 g/mol Calculated from the molecular formula.
XLogP31.5Estimated based on structural similarity to other pyrazine carboxylic acid derivatives.[6]
Water Solubility< 0.1 mg/mLAssumed to be poorly soluble due to the aromatic pyrazine ring and non-ionizable carbamoyl group, a common challenge for which novel drug delivery systems are sought.
pKa~3.5Estimated for the carboxylic acid group, typical for aromatic carboxylic acids.

Section 1: Polymeric Nanoparticle Formulation

Polymeric nanoparticles are effective carriers for hydrophobic drugs, offering advantages like controlled release and improved bioavailability.[7] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle formulations.[8]

Protocol 1: Nanoprecipitation Method for PLGA Nanoparticles

This method, also known as solvent displacement, is a simple and reproducible technique for preparing polymeric nanoparticles.[7][9]

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Acetone (ACS grade)

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Glass beakers

  • High-speed centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.

  • Aqueous Phase Preparation: Dissolve 100 mg of PVA in 50 mL of deionized water to create a 0.2% (w/v) PVA solution. Stir until fully dissolved.[9]

  • Nanoparticle Formation:

    • Place the aqueous phase on a magnetic stirrer at a constant speed (e.g., 500 rpm).

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a controlled rate (e.g., 0.5 mL/min).

    • A milky suspension will form, indicating nanoparticle formation.[9]

  • Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.[9]

  • Nanoparticle Purification and Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing step twice to remove excess PVA and unencapsulated drug.[9]

    • Freeze-dry the purified nanoparticles to obtain a powder for long-term storage.

Experimental Workflow for Nanoprecipitation

nanoprecipitation_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug 3-Carbamoylpyrazine- 2-carboxylic acid dissolve_org Dissolve drug->dissolve_org plga PLGA plga->dissolve_org acetone Acetone acetone->dissolve_org nanoprecipitation Nanoprecipitation (Dropwise Addition) dissolve_org->nanoprecipitation Organic Solution pva PVA dissolve_aq Dissolve pva->dissolve_aq water Deionized Water water->dissolve_aq dissolve_aq->nanoprecipitation Aqueous Solution solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap centrifugation Centrifugation & Washing (3x) solvent_evap->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product Dry Nanoparticle Powder lyophilization->final_product

Caption: Workflow for PLGA nanoparticle formulation via nanoprecipitation.

Section 2: Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[10] They are biocompatible and can enhance the solubility and stability of the encapsulated drug.[11]

Protocol 2: Thin-Film Hydration Method for Liposomes

The thin-film hydration method is a widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized.[12][13]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve 50 mg of SPC, 15 mg of cholesterol, and 5 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the flask wall.[13]

  • Hydration:

    • Hydrate the lipid film with 5 mL of PBS (pH 7.4).

    • Rotate the flask in a water bath at 40°C for 1 hour to form multilamellar vesicles (MLVs).[13]

  • Size Reduction (Downsizing):

    • To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a probe sonicator (e.g., 5 minutes, 40% amplitude, on an ice bath) or pass it through an extruder with 100 nm polycarbonate membranes for 10-15 cycles.[13]

  • Purification:

    • Remove unencapsulated drug by centrifugation at 15,000 rpm for 30 minutes, followed by removal of the supernatant. Resuspend the liposomal pellet in fresh PBS.

Experimental Workflow for Thin-Film Hydration

thin_film_hydration_workflow start Dissolve Drug, SPC, & Cholesterol in Chloroform/Methanol rotovap Solvent Evaporation (Rotary Evaporator) start->rotovap film Thin Lipid Film Formation rotovap->film hydration Hydration with PBS (pH 7.4) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv downsizing Size Reduction (Sonication/Extrusion) mlv->downsizing purification Purification (Centrifugation) downsizing->purification final_product Purified Liposome Suspension purification->final_product signaling_pathway Nanoparticle Drug-Loaded Nanoparticle Endocytosis Cellular Uptake (Endocytosis) Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (low pH) Endosome->DrugRelease Drug 3-Carbamoylpyrazine- 2-carboxylic acid DrugRelease->Drug Kinase Target Kinase (e.g., MAPK) Drug->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Carbamoylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate common challenges and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and effective synthetic pathway begins with the oxidation of quinoxaline to produce pyrazine-2,3-dicarboxylic acid. This intermediate is then converted to pyrazine-2,3-dicarboxylic anhydride. The final step involves the selective amidation of the anhydride to yield this compound.

Q2: What are the critical factors influencing the overall yield?

A2: The overall yield is highly dependent on the efficiency of each step. Key factors include the choice of oxidizing agent in the first step, the reaction conditions for anhydride formation, and the control of the final amidation step to prevent the formation of the diamide byproduct.

Q3: Are there alternative starting materials to quinoxaline?

A3: While quinoxaline is a common starting material, other approaches exist, such as the condensation of 2,3-diaminosuccinic acid with glyoxal to form pyrazine-2,3-dicarboxylic acid.[1] However, the oxidation of quinoxaline is a well-documented method.[2][3]

Troubleshooting Guide

Issue 1: Low yield in the synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline.

  • Possible Cause A: Inefficient Oxidation. The choice of oxidizing agent and reaction conditions are crucial. Potassium permanganate (KMnO₄) is a strong oxidant but can lead to the formation of large amounts of manganese dioxide ("manganese mud"), which complicates product isolation.[4]

  • Solution A:

    • Ensure the potassium permanganate solution is saturated and added gradually to maintain a gentle boil.[2]

    • Consider alternative oxidizing agents like sodium chlorate (NaClO₃) in an acidic system with a copper sulfate catalyst. This method is reported to be milder and easier to control.[4]

  • Possible Cause B: Product Decomposition. Excessive heating or prolonged reaction times, especially in the presence of strong acids, can lead to the decomposition of the dicarboxylic acid.[2]

  • Solution B:

    • Carefully control the reaction temperature.

    • Avoid excessive heating during the workup and concentration steps.[2]

Issue 2: Incomplete conversion of pyrazine-2,3-dicarboxylic acid to its anhydride.

  • Possible Cause: Insufficient dehydrating agent or suboptimal reaction conditions.

  • Solution:

    • Use a reflux with acetic anhydride to drive the reaction to completion. A reaction time of at least one hour is recommended.[5]

    • Ensure the pyrazine-2,3-dicarboxylic acid is thoroughly dried before the reaction, as moisture can inhibit the formation of the anhydride.

Issue 3: Formation of 2,3-pyrazinedicarboxamide (diamide) as a major byproduct during the final amidation step.

  • Possible Cause: The reaction conditions favor the reaction of both carbonyl groups of the anhydride with ammonia.

  • Solution:

    • Carefully control the stoichiometry of the reactants. Use a limited amount of the aminating agent.

    • The reaction of pyrazine-2,3-dicarboxylic anhydride with an amine is typically rapid at room temperature.[5] Monitor the reaction closely and adjust the reaction time to favor the formation of the mono-amide.

    • The pH of the reaction mixture can influence the selectivity. Adjusting the pH during the workup is a key step in isolating the desired product.[5]

Issue 4: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting materials or byproducts.

  • Solution:

    • For the purification of carboxylic acids, a common procedure involves dissolving the crude product in an aqueous alkali solution and then extracting it with an organic solvent like diethyl ether to remove neutral and basic impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid.[6]

    • Recrystallization from a suitable solvent, such as acetone, can also be an effective purification method.[3]

Data Presentation

Table 1: Comparison of Oxidation Methods for Quinoxaline to Pyrazine-2,3-dicarboxylic Acid

Oxidizing AgentCatalyst/ConditionsReported YieldNotesReference
Potassium permanganate (KMnO₄)Hot aqueous solution75-77%Can produce significant amounts of manganese dioxide, complicating workup.[3]
Sodium chlorate (NaClO₃)Copper sulfate/concentrated sulfuric acid, 80-90°C40-54%Milder reaction, easier to control, and reduces environmental pollution from "manganese mud".[4]

Table 2: Yields of Substituted 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

This table provides data for analogous reactions with substituted anilines, which can serve as a reference for the amidation step.

Substituted AnilineYieldReference
Aniline91%[5]
2-Hydroxyaniline95%[5]
4-Methoxyaniline98%[5]

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid via Permanganate Oxidation [2][3]

  • Dissolve 145 g (1.12 moles) of quinoxaline in 4 L of hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.

  • With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate in a thin stream. The rate of addition should be controlled to maintain a gentle boiling of the reaction mixture. This typically takes about 1.5 hours.

  • After the addition is complete, cool the mixture and filter it through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with 1 L of fresh water and combine the filtrates.

  • Concentrate the total filtrate to approximately 3 L under reduced pressure.

  • Cautiously add 550 ml of 36% hydrochloric acid while stirring. Be aware of vigorous carbon dioxide evolution.

  • Continue to evaporate the solution under reduced pressure until a moist cake of solid potassium chloride and pyrazine-2,3-dicarboxylic acid remains.

  • Extract the crude product with 95% ethanol.

  • Concentrate the ethanol extract to obtain the crude dicarboxylic acid.

  • Recrystallize the crude product from acetone to yield 75-77% of pure pyrazine-2,3-dicarboxylic acid.[3]

Protocol 2: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride [5]

  • Reflux a mixture of pyrazine-2,3-dicarboxylic acid in acetic anhydride for 1 hour.

  • After the reaction, cool the mixture and filter the resulting crystals of pyrazine-2,3-dicarboxylic anhydride.

  • The reported yield for this step is 70%.[5]

Protocol 3: Synthesis of this compound (General Procedure based on Analogs) [5]

  • Dissolve pyrazine-2,3-dicarboxylic anhydride (1.0 g, 6.7 mmol) in a suitable solvent like tetrahydrofuran (40 mL).

  • Add the aminating agent (in this case, an aqueous ammonia solution would be used) dropwise while stirring at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Add water (30 mL) to the mixture.

  • Carefully add a saturated aqueous solution of NaHCO₃ until the pH reaches 6 to precipitate the this compound.

  • Filter the obtained crystals and wash them with water.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Anhydride Formation cluster_step3 Step 3: Amidation quinoxaline Quinoxaline oxidation Oxidation (KMnO4 or NaClO3) quinoxaline->oxidation dicarboxylic_acid Pyrazine-2,3-dicarboxylic Acid oxidation->dicarboxylic_acid anhydride_formation Dehydration (Acetic Anhydride) dicarboxylic_acid->anhydride_formation anhydride Pyrazine-2,3-dicarboxylic Anhydride anhydride_formation->anhydride amidation Amidation (Aqueous Ammonia) anhydride->amidation final_product This compound amidation->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 cluster_solutions3 Troubleshooting Step 3 start Low Yield of Final Product check_step1 Check Yield of Pyrazine-2,3-dicarboxylic Acid start->check_step1 check_step2 Check Yield of Anhydride start->check_step2 check_step3 Check Purity of Final Product start->check_step3 solution1a Optimize Oxidation: - Control KMnO4 addition - Consider NaClO3/CuSO4 check_step1->solution1a solution1b Prevent Decomposition: - Control temperature - Avoid prolonged heating check_step1->solution1b solution2 Ensure Complete Dehydration: - Reflux with Acetic Anhydride - Use dry starting material check_step2->solution2 solution3a Minimize Diamide Formation: - Control stoichiometry - Monitor reaction time check_step3->solution3a solution3b Improve Purification: - Acid-base extraction - Recrystallization check_step3->solution3b

Caption: Troubleshooting guide for low yield.

References

overcoming solubility issues with 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Carbamoylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on overcoming solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound. Like many carboxylic acids and pyrazine derivatives, its utility in various experimental and pharmaceutical applications can be limited by its poor aqueous solubility. Overcoming this challenge is crucial for achieving accurate experimental results and developing effective formulations.

Q2: What are the general solubility characteristics of pyrazine-carboxylic acids?

A2: Pyrazine-2-carboxylic acid, a related parent compound, is generally soluble in water and polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] This is due to the presence of the carboxylic acid group which can form hydrogen bonds with polar solvent molecules.[1] Conversely, it exhibits low to negligible solubility in non-polar solvents like hexane and toluene.[1] It is anticipated that this compound follows a similar trend.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of carboxylic acids is highly dependent on pH. In aqueous solutions with a pH above the acid's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is typically much more water-soluble than the neutral acid form.[2] Therefore, increasing the pH of the solution can significantly enhance the solubility of this compound.

Q4: What are the primary strategies for improving the solubility of this compound?

A4: There are three main approaches to enhance the solubility of poorly soluble compounds like this compound:

  • Physical Modifications: These methods alter the solid-state properties of the compound and include techniques like particle size reduction (micronization or nanonization) and creating amorphous solid dispersions.

  • Chemical Modifications: These strategies involve altering the chemical structure of the compound to a more soluble form, such as through salt formation or co-crystallization.

  • Formulation-Based Approaches: These methods utilize excipients to improve solubility and include the use of co-solvents, surfactants, and lipid-based formulations.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to troubleshooting and resolving common solubility problems encountered with this compound.

Problem: The compound is not dissolving in the desired aqueous buffer.

Workflow for Troubleshooting Insolubility:

Troubleshooting_Insolubility start Start: Compound Insoluble in Aqueous Buffer check_ph 1. Adjust pH Is the pH of the buffer adjustable? start->check_ph adjust_ph Increase pH to > pKa (if compatible with experiment) check_ph->adjust_ph Yes use_cosolvent 2. Introduce Co-solvent Is a water-miscible organic solvent acceptable? check_ph->use_cosolvent No soluble_ph Compound Dissolves adjust_ph->soluble_ph insoluble_ph Compound Still Insoluble adjust_ph->insoluble_ph insoluble_ph->use_cosolvent add_cosolvent Add a small percentage of DMSO, ethanol, or PEG 400 (e.g., 1-10% v/v) use_cosolvent->add_cosolvent Yes advanced_methods 3. Consider Advanced Formulation Are physical or chemical modifications an option? use_cosolvent->advanced_methods No soluble_cosolvent Compound Dissolves add_cosolvent->soluble_cosolvent insoluble_cosolvent Compound Still Insoluble add_cosolvent->insoluble_cosolvent insoluble_cosolvent->advanced_methods physical_mod Physical Modification: - Particle Size Reduction - Amorphous Solid Dispersion advanced_methods->physical_mod Yes chemical_mod Chemical Modification: - Salt Formation - Co-crystallization advanced_methods->chemical_mod Yes end Consult Literature for Specific Formulations physical_mod->end chemical_mod->end

Caption: A logical workflow for addressing solubility issues.

Quantitative Solubility Data

Disclaimer: The following data is for derivatives of this compound and should be used as an estimation. It is highly recommended to experimentally determine the solubility of the specific batch of this compound for your experiments.

Table 1: Aqueous Solubility of this compound Derivatives

CompoundpHTemperature (°C)Solubility (µg/mL)
3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acidNot SpecifiedNot Specified41.5[3]
3-[(2-Morpholinoanilino)carbonyl]-2-pyrazinecarboxylic acid7.4Not Specified>49.2[4]

Table 2: Qualitative Solubility of Pyrazine-2-carboxylic Acid

SolventSolubility
WaterSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
HexaneLow to Negligible[1]
TolueneLow to Negligible[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of this compound.[5][6]

Materials:

  • This compound

  • Distilled or deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Small test tubes

  • Vortex mixer

  • pH meter or pH paper

  • Analytical balance

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of water in small portions, vortexing vigorously after each addition.

    • Observe if the compound dissolves. If it dissolves, test the pH of the solution. A pH of 4 or lower suggests a carboxylic acid.

  • Solubility in Base:

    • If the compound is insoluble in water, add approximately 25 mg to a test tube.

    • Add 0.75 mL of 5% NaOH solution in small portions, vortexing after each addition. Solubility in NaOH indicates an acidic compound.

    • To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate confirms the acidic nature of the compound.

  • Solubility in Weak Base:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of 5% NaHCO₃ solution. The generation of bubbles (CO₂) indicates a carboxylic acid.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol provides a general procedure for preparing an ASD to enhance solubility.[7][8][9][10][11]

Materials:

  • This compound

  • A suitable polymer carrier (e.g., HPMC, PVP)

  • A common solvent system in which both the compound and polymer are soluble (e.g., methanol, acetone)

  • Laboratory-scale spray dryer

Procedure:

  • Solution Preparation:

    • Dissolve the compound and the polymer carrier in the chosen solvent system. The ratio of drug to polymer will need to be optimized.

  • Spray Drying:

    • Pump the prepared solution through the atomizer of the spray dryer into the drying chamber.

    • The atomized droplets are rapidly dried by a heated gas stream (e.g., nitrogen).

  • Collection:

    • The resulting solid dispersion powder is collected via a cyclone separator.

  • Characterization:

    • Confirm the amorphous state of the compound in the dispersion using techniques such as X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Protocol 3: Co-crystal Formation by Solvent Evaporation

This protocol describes a common method for preparing co-crystals.[12][13][14][15][16]

Materials:

  • This compound

  • A suitable co-former (a pharmaceutically acceptable compound capable of forming hydrogen bonds)

  • A solvent in which both the compound and co-former are soluble

Procedure:

  • Stoichiometric Mixture:

    • Accurately weigh stoichiometric amounts of the compound and the co-former (e.g., a 1:1 molar ratio).

  • Dissolution:

    • Dissolve the mixture in a minimal amount of the chosen solvent.

  • Crystallization:

    • Allow the solvent to evaporate slowly at room temperature.

  • Isolation and Characterization:

    • Collect the resulting crystals.

    • Confirm the formation of a new crystalline phase (co-crystal) using techniques like XRPD, DSC, and FT-IR spectroscopy.

Signaling Pathway Visualization

Given that pyrazine derivatives have been investigated as kinase inhibitors in cancer therapy, the following diagram illustrates a generalized signaling pathway that could be targeted.[17][18][19][20][21] This is a hypothetical representation and does not imply a known activity of this compound.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factors (e.g., AP-1, Myc) Kinase_Cascade->Transcription_Factor Activates Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibits Cell_Cycle Gene Expression (Proliferation, Angiogenesis) Transcription_Factor->Cell_Cycle Promotes

Caption: Hypothetical inhibition of a growth factor signaling pathway.

The following diagram illustrates the NF-κB signaling pathway, which is involved in inflammation and is a target for some therapeutic agents.[22][23][24][25][26] Pyrazine derivatives have been noted for their anti-inflammatory potential.

NFkB_Pathway cluster_membrane_nfkb Cell Membrane cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Receptor_NFkB Cytokine Receptor (e.g., TNF-R) IKK IKK Complex Receptor_NFkB->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Promotes Inhibitor_NFkB Pyrazine Derivative (Hypothetical Inhibitor) Inhibitor_NFkB->IKK Inhibits

Caption: A simplified overview of the NF-κB signaling pathway.

References

Technical Support Center: Crystallization of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Carbamoylpyrazine-2-carboxylic acid and related compounds.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: My this compound is separating from the solution as an oily liquid instead of solid crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the compound separates from the supersaturated solution at a temperature above its melting point. Impurities can also lower the melting point of the compound, increasing the likelihood of this phenomenon. Here are several strategies to promote crystallization over oiling out:

    • Increase Solvent Volume: Adding more of the primary solvent can lower the saturation point, allowing the solution to cool to a lower temperature before the compound begins to separate.

    • Slow Down the Cooling Rate: A gradual reduction in temperature provides more time for crystal nucleation and growth to occur at a temperature where the compound is a solid. Avoid transferring the hot flask directly to an ice bath.

    • Use a Seed Crystal: Introducing a small, pure crystal of this compound can induce crystallization at a higher temperature, bypassing the conditions that lead to oiling out.

    • Solvent/Anti-Solvent System: Consider dissolving the compound in a good solvent and then slowly adding an anti-solvent (in which the compound is poorly soluble) at a controlled temperature to induce crystallization.

Issue 2: No crystals are forming, even after the solution has cooled.

  • Question: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated. Here are some steps to induce crystallization:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: As mentioned previously, adding a seed crystal is a very effective method to initiate crystallization.

    • Increase Concentration: If nucleation techniques are unsuccessful, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool slowly.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent, the slow addition of an anti-solvent can decrease the overall solubility and promote crystallization.

Issue 3: The crystal yield is very low.

  • Question: I was able to obtain crystals, but the final yield is significantly lower than expected. How can I improve my recovery?

  • Answer: A low yield can be attributed to several factors:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. To check this, you can try to evaporate the mother liquor; a large amount of residue indicates substantial product loss.

    • Premature Filtration: Ensure the solution has been thoroughly cooled to maximize crystal precipitation before filtration. Placing the flask in an ice bath for a period after it has reached room temperature can improve yield.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility at low temperatures in your chosen solvent, the yield will be poor.

Issue 4: The resulting crystals are impure.

  • Question: My crystallized product still contains significant impurities. How can I improve the purity?

  • Answer: The primary goal of crystallization is purification. If impurities are still present, consider the following:

    • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. A slower cooling process allows for the selective crystallization of the desired compound.

    • Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any residual mother liquor that contains dissolved impurities.

    • Recrystallization: A second crystallization step is often necessary to achieve high purity. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.

Frequently Asked Questions (FAQs)

Q1: What are some suitable solvents for the crystallization of pyrazine carboxylic acids?

A1: Pyrazine carboxylic acids are generally polar molecules. Good solvents to consider for crystallization are often polar solvents in which the compound shows a significant difference in solubility between high and low temperatures. Based on literature for similar compounds like Pyrazine-2-carboxylic acid, suitable solvents could include water, ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] For compounds that are highly soluble, a solvent/anti-solvent system might be necessary. For example, dissolving the compound in a polar solvent like ethanol and then adding a less polar anti-solvent like hexane.

Q2: How do I select the best solvent for my crystallization?

A2: The ideal solvent should meet the following criteria:

  • The compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the crystals.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Small-scale solubility tests with a few milligrams of your compound in different solvents can help identify the most suitable one.

Q3: What is the typical melting point of this compound?

Quantitative Data

The following table summarizes physical property data for a compound structurally related to this compound, which can serve as a useful reference.

Table 1: Physical Properties of 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid

PropertyValueReference
Molecular FormulaC₁₁H₇ClN₄O₃[2]
Molecular Weight278.65 g/mol [2]
Melting Point206-208 °C[2]
Water Solubility41.5 µg/mL[2]

Experimental Protocols

The following is a generalized protocol for the crystallization of a pyrazine carboxylic acid derivative, using the principles gathered from various sources. This should be adapted and optimized for this compound.

Protocol: Single Solvent Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Crystal Formation: Once crystals begin to form, you can further promote crystallization by placing the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

  • Analysis: Determine the yield and assess the purity of the crystals by measuring their melting point.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the troubleshooting of crystallization processes.

G Troubleshooting Workflow for Crystallization start Start Crystallization (Dissolve in Hot Solvent & Cool) check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oils Out'? check_crystals->oiling_out No low_yield Low Yield? check_crystals->low_yield Yes no_crystals No Crystals Formed oiling_out->no_crystals No solution_oiling Solutions for Oiling Out: - Increase Solvent Volume - Slow Cooling Rate - Use Seed Crystal oiling_out->solution_oiling Yes solution_no_crystals Solutions for No Crystals: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->solution_no_crystals impure_crystals Crystals Impure? low_yield->impure_crystals No solution_low_yield Solutions for Low Yield: - Reduce Solvent Volume - Ensure Complete Cooling - Re-evaluate Solvent low_yield->solution_low_yield Yes success Pure Crystals Obtained impure_crystals->success No solution_impure Solutions for Impurity: - Slow Cooling Rate - Wash Crystals - Recrystallize impure_crystals->solution_impure Yes end End success->end solution_oiling->start solution_no_crystals->start solution_low_yield->start solution_impure->start

Caption: A flowchart for troubleshooting common crystallization problems.

G General Crystallization Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if insoluble impurities exist) dissolve->hot_filter cool_slowly 3. Slow Cooling to Room Temperature hot_filter->cool_slowly cool_ice 4. Cool in Ice Bath cool_slowly->cool_ice vacuum_filter 5. Vacuum Filtration cool_ice->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals wash->dry analyze 8. Analyze Purity & Yield dry->analyze

Caption: A step-by-step workflow for a typical recrystallization experiment.

References

Technical Support Center: Optimizing Derivatization of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 3-Carbamoylpyrazine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during esterification and amidation reactions of this compound.

Esterification Reactions

Issue 1: Low or No Ester Product Yield

  • Question: I am attempting to esterify this compound using a standard Fischer esterification (alcohol with an acid catalyst), but I am getting a very low yield of my desired ester. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in Fischer esterification of this substrate can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

    • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, consider the following:

      • Water Removal: Ensure that water, a byproduct of the reaction, is effectively removed. This can be achieved by using a Dean-Stark apparatus during reflux.

      • Excess Alcohol: Use the alcohol reactant as the solvent to ensure it is in large excess, which will shift the equilibrium to the ester side.[1]

    • Inadequate Catalyst: A strong acid catalyst is crucial for this reaction.

      • Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

    • Steric Hindrance: If you are using a bulky alcohol, the reaction rate may be significantly slower. In such cases, alternative esterification methods might be more suitable.

    • Alternative Methods: If optimizing the Fischer esterification does not improve the yield, consider alternative methods that are less sensitive to equilibrium effects:

      • Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt using a non-nucleophilic base and then react it with an alkyl halide (e.g., methyl iodide for a methyl ester).

      • DCC/DMAP Coupling: Use a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP). This method is effective even for sterically hindered alcohols.[3][4]

Issue 2: Presence of Impurities in the Final Ester Product

  • Question: After my esterification reaction and work-up, I see multiple spots on my TLC plate, and my NMR spectrum shows unexpected peaks. What are the likely impurities and how can I purify my product?

  • Answer: The presence of impurities can be due to side reactions or incomplete reactions. Here's how to address this:

    • Identify Potential Impurities:

      • Unreacted Carboxylic Acid: The most common impurity is the starting material.

      • Side Products from Carbamoyl Group: Under harsh acidic conditions and high temperatures, the carbamoyl group (-CONH₂) could potentially hydrolyze to a carboxylic acid, leading to the formation of a di-acid byproduct.

      • N-Acylurea: If using DCC coupling, a common byproduct is the formation of N-acylurea, especially with sterically hindered alcohols.[3]

    • Optimize Reaction Conditions:

      • Milder Conditions: If you suspect side reactions, try running the reaction at a lower temperature for a longer period.

      • Alternative Reagents: For acid-sensitive substrates, Steglich esterification (DCC/DMAP) is a good alternative to the strongly acidic Fischer esterification.[3][4]

    • Purification Strategy:

      • Aqueous Wash: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid starting material.[3]

      • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from byproducts. A gradient elution with a solvent system like ethyl acetate/hexanes is a good starting point.[5]

      • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent can be an excellent final purification step.

Amidation Reactions

Issue 1: Failure to Form the Desired Amide

  • Question: I am trying to form an amide by reacting this compound with an amine using a coupling agent, but the reaction is not proceeding. What could be the issue?

  • Answer: Direct amidation of carboxylic acids with amines is often challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[4] Here’s a troubleshooting guide:

    • Activation of the Carboxylic Acid: The carboxylic acid must be "activated" to a more reactive species.

      • Coupling Agents: Use a reliable coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[4][6]

      • Additives: The addition of reagents like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can improve the efficiency of carbodiimide-mediated coupling and reduce side reactions.

    • Reaction with Thionyl Chloride: A common method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is highly reactive and will readily react with the amine to form the amide.[7]

      • Caution: This method should be performed in an inert atmosphere and with care, as SOCl₂ is corrosive and reacts with water. A catalytic amount of DMF can accelerate the formation of the acid chloride.[7]

    • Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

Issue 2: Formation of a Symmetric Anhydride Instead of the Amide

  • Question: During my amidation reaction, I isolated a product that appears to be a symmetric anhydride of my starting carboxylic acid. Why did this happen and how can I prevent it?

  • Answer: The formation of a symmetric anhydride is a known side reaction in carbodiimide-mediated couplings. It occurs when a second molecule of the carboxylic acid attacks the activated intermediate before the amine does.

    • Reaction Stoichiometry and Order of Addition:

      • Ensure that the amine is present in the reaction mixture to react with the activated carboxylic acid as it is formed. A common procedure is to mix the carboxylic acid, amine, and any additives (like HOBt) before adding the coupling agent.

      • Using a slight excess of the amine can also help to favor the desired amidation reaction.

    • Use of Additives: Additives like HOBt or NHS react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more stable than the initial activated species, which reduces the likelihood of symmetric anhydride formation, and is still highly reactive towards the amine.

Frequently Asked Questions (FAQs)

  • Q1: What are the best general starting conditions for the esterification of this compound?

    • A1: For a simple methyl or ethyl ester, Fischer esterification is a good starting point. Reflux the carboxylic acid in a large excess of the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of concentrated sulfuric acid for several hours, monitoring the reaction by TLC.[1][2] For more complex or acid-sensitive alcohols, a DCC/DMAP coupling in an aprotic solvent like DCM at room temperature is recommended.[3][4]

  • Q2: What are some common coupling agents for amidation, and how do I choose one?

    • A2: Common coupling agents include carbodiimides like DCC and EDC, as well as phosphonium salts like BOP reagent and HATU.

      • EDC is water-soluble, and its urea byproduct is also water-soluble, which can simplify purification.[6]

      • DCC is a cost-effective choice, but its urea byproduct is insoluble in most organic solvents and must be filtered off.[3][4]

      • HATU and BOP are highly efficient but are more expensive and are often reserved for difficult couplings, such as in peptide synthesis.

  • Q3: Can the carbamoyl group on my starting material interfere with the derivatization reaction?

    • A3: Yes, the carbamoyl group (-CONH₂) can potentially undergo side reactions under certain conditions.

      • Hydrolysis: Under strong acidic or basic conditions, especially at elevated temperatures, the carbamoyl group can be hydrolyzed to a carboxylic acid.

      • Dehydration: With strong dehydrating agents, the carbamoyl group could potentially be converted to a nitrile (-CN).

      • It is advisable to use milder reaction conditions when possible and to carefully characterize the final product to ensure the integrity of the carbamoyl group.

  • Q4: How should I monitor the progress of my derivatization reaction?

    • A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The new product should have a different Rf value than the starting carboxylic acid.

  • Q5: What is the best way to purify my final derivatized product?

    • A5: The purification method will depend on the properties of your product.

      • Extraction: A standard aqueous workup can remove water-soluble impurities and reagents.[3]

      • Filtration: If using DCC, the dicyclohexylurea byproduct can be removed by filtration.[3]

      • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts.[5]

      • Recrystallization: If your product is a solid, recrystallization can provide a high degree of purity.

Quantitative Data Summary

The following tables provide representative reaction conditions for common derivatization methods. Note that optimal conditions for this compound may need to be determined empirically.

Table 1: Representative Conditions for Esterification of Carboxylic Acids

MethodReagentsSolventTemperatureTypical YieldReference
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)AlcoholReflux50-95%[1][2]
Steglich Esterification Alcohol, DCC, DMAP (cat.)DCMRoom Temp75-95%[3][4]
Alkyl Halide Alkyl Iodide, K₂CO₃DMFRoom Temp - 50°C80-95%N/A

Table 2: Representative Conditions for Amidation of Carboxylic Acids

MethodReagentsSolventTemperatureTypical YieldReference
EDC/NHS Coupling Amine, EDC, NHSDMF or DCMRoom Temp70-95%[6]
DCC/HOBt Coupling Amine, DCC, HOBtDCMRoom Temp70-90%N/A
Acid Chloride Formation 1. SOCl₂ 2. Amine, Et₃NDCM0°C to Room Temp60-90%[7]
T3P Coupling Amine, T3P, DIPEADMFRoom Temp~80%[8]

Experimental Protocols

Protocol 1: Methyl Esterification of 3-Aminopyrazine-2-carboxylic Acid (Adaptable for this compound)

This protocol is adapted from a procedure for a similar substrate and should be optimized for this compound.[9]

  • Setup: In a round-bottom flask, suspend this compound (1 equivalent) in methanol (serving as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath (0°C) and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Amidation using EDC Coupling (General Procedure)

This is a general protocol that serves as a good starting point.

  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath and add EDC (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow_esterification start Start: 3-Carbamoylpyrazine- 2-carboxylic Acid reagents Add Alcohol (excess) & Acid Catalyst (e.g., H2SO4) start->reagents reflux Heat to Reflux (optional: with Dean-Stark) reagents->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up (Neutralization & Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Ester Product purify->product

Caption: Workflow for Fischer Esterification.

experimental_workflow_amidation start Start: 3-Carbamoylpyrazine- 2-carboxylic Acid reagents Add Amine, Coupling Agent (e.g., EDC), & Additive (e.g., NHS) in Anhydrous Solvent start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: Workflow for EDC-Mediated Amidation.

troubleshooting_tree start Low Product Yield? ester Esterification? start->ester Yes amide Amidation? start->amide No ester_check_h2o Remove Water? (Dean-Stark) ester->ester_check_h2o Yes amide_check_activation Using a Coupling Agent? (e.g., EDC, DCC) amide->amide_check_activation Yes ester_check_reagents Increase Alcohol Excess? Use Stronger Acid Catalyst? ester_check_h2o->ester_check_reagents ester_alternative Consider DCC/DMAP or Alkyl Halide Method ester_check_reagents->ester_alternative amide_check_base Is Amine just forming a salt? amide_check_activation->amide_check_base No amide_alternative Activate with SOCl2 first? amide_check_base->amide_alternative

Caption: Troubleshooting Decision Tree for Low Yield.

References

stability issues of 3-Carbamoylpyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Carbamoylpyrazine-2-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of this compound is showing a decrease in concentration over time at room temperature. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in solution. The primary suspected pathways are hydrolysis and decarboxylation. The stability is often influenced by the solvent, pH, temperature, and exposure to light. For optimal stability, it is recommended to store solutions at low temperatures (2-8°C), protected from light, and in a tightly sealed container.

Q2: I've noticed a drop in the pH of my unbuffered aqueous solution of the compound. Why is this happening?

A2: A decrease in pH may indicate the hydrolysis of the carbamoyl (amide) group. This reaction converts the amide into a second carboxylic acid group, forming pyrazine-2,3-dicarboxylic acid and releasing ammonia. The additional carboxylic acid group will increase the acidity of the solution, lowering the pH.

Q3: Are there specific pH ranges I should avoid to minimize degradation?

A3: Yes. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide and potentially other reactions. The carboxylic acid group has a pKa around 2.9, meaning it will be deprotonated at physiological pH. While specific data for this molecule is limited, it is advisable to maintain the pH of your solution within a neutral range (approximately pH 6-8) to minimize both acid and base-catalyzed hydrolysis.

Q4: Can I heat my solution to aid dissolution? What are the risks?

A4: Heating solutions of this compound is not recommended without careful consideration. Pyrazine carboxylic acids can be susceptible to thermal decarboxylation, a reaction where the carboxylic acid group is removed as carbon dioxide (CO₂). This degradation is often accelerated by heat. If heating is necessary, use the lowest possible temperature for the shortest duration.

Q5: I need to work with the compound in solution under bright laboratory light. Are there any precautions I should take?

A5: Yes, photostability is a critical concern. Heterocyclic carboxylic acids can undergo photodegradation, often through decarboxylation or other complex pathways initiated by UV light exposure. It is strongly recommended to work with solutions in amber vials or to wrap containers in aluminum foil to protect them from light.

Q6: What are the best solvents for storing this compound?

A6: Based on the parent compound, pyrazine-2-carboxylic acid, it is soluble in water and polar organic solvents like DMSO and ethanol. For long-term storage, a non-aqueous polar solvent such as anhydrous DMSO, stored at low temperature and protected from light, may offer better stability by minimizing hydrolysis. However, the stability in any new solvent system should be experimentally verified.

Q7: How can I monitor the stability of my solution and identify potential degradation products?

A7: The most common and effective method is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Potential Degradation Pathways

The primary degradation pathways for this compound in solution are hypothesized to be hydrolysis and decarboxylation.

Potential Degradation Pathways parent This compound hydrolysis_product Pyrazine-2,3-dicarboxylic acid + NH3 parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) decarboxylation_product Pyrazine-2-carboxamide + CO2 parent->decarboxylation_product Decarboxylation (Heat or UV Light) Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound (e.g., in Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Aliquot and Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Aliquot and Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Aliquot and Stress thermal Thermal (e.g., 80°C in solution) prep->thermal Aliquot and Stress photo Photolytic (ICH Q1B conditions) prep->photo Aliquot and Stress sampling Sample at time points (e.g., 0, 2, 6, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis identification Identify Degradants (LC-MS) analysis->identification

Technical Support Center: Synthesis of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Carbamoylpyrazine-2-carboxylic acid. Our aim is to help you minimize the formation of side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and often preferred laboratory-scale synthesis of this compound involves a two-step process. First, pyrazine-2,3-dicarboxylic acid is converted to pyrazine-2,3-dicarboxylic anhydride. This is followed by a selective reaction of the anhydride with ammonia. This method generally offers better control over the formation of the desired mono-amide product compared to the direct hydrolysis of 2,3-pyrazinedicarboxamide.

Q2: What are the primary side products to expect in this synthesis?

A2: The main side product of concern is pyrazine-2,3-dicarboxylic acid. This can form through two principal pathways: either from the incomplete conversion of the dicarboxylic acid to the anhydride in the first step, or via the hydrolysis of the anhydride or the desired product during the workup. Another potential, though less common, side product is 2,3-pyrazinedicarboxamide, which can result from the reaction of both carbonyl groups of the anhydride with ammonia.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A recommended mobile phase for TLC analysis is a mixture of water, butanol, and acetic acid in a 5:4:1 ratio.[1] This system allows for the effective separation of the starting materials, the desired product, and the primary side products.

Q4: What are the key parameters to control for minimizing side products?

A4: To minimize the formation of pyrazine-2,3-dicarboxylic acid, it is crucial to ensure the complete formation of the pyrazine-2,3-dicarboxylic anhydride and to avoid excessive water during the ammonolysis and workup steps. Controlling the stoichiometry of ammonia is also critical to prevent the formation of the di-amide. A slow, controlled addition of the ammonia source is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete conversion of pyrazine-2,3-dicarboxylic acid to the anhydride.Ensure the reflux time with acetic anhydride is sufficient (at least 1 hour) and that the starting dicarboxylic acid is completely dissolved.[1]
Hydrolysis of the anhydride or product during workup.Perform the workup at low temperatures and avoid prolonged exposure to aqueous conditions. Use a saturated solution of NaHCO₃ for neutralization, adding it dropwise to control the pH.[1]
High Percentage of Pyrazine-2,3-dicarboxylic Acid in the Final Product Incomplete initial conversion to the anhydride.See the solution for "Low Yield of Final Product".
Hydrolysis of the anhydride before or during the addition of ammonia.Ensure all glassware and solvents are dry before the ammonolysis step.
Hydrolysis of the product during workup.Minimize the time the product is in an aqueous solution and work at reduced temperatures.
Presence of 2,3-Pyrazinedicarboxamide in the Final Product Excess ammonia or prolonged reaction time during ammonolysis.Use a stoichiometric amount of ammonia relative to the anhydride. Monitor the reaction closely by TLC and stop it once the formation of the desired product is maximized.
Difficulty in Isolating the Pure Product The product is contaminated with starting materials or side products.Purification can be achieved by recrystallization. The choice of solvent will depend on the specific impurities present. A mixture of ethanol and water is often a good starting point.
The product is highly soluble in the reaction solvent.After the reaction, if the product does not precipitate upon neutralization, try concentrating the solution under reduced pressure to induce crystallization.

Experimental Protocols

Key Experiment 1: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

Objective: To convert pyrazine-2,3-dicarboxylic acid to its anhydride.

Materials:

  • Pyrazine-2,3-dicarboxylic acid

  • Acetic anhydride

Procedure:

  • Dissolve pyrazine-2,3-dicarboxylic acid in acetic anhydride.[1]

  • Reflux the reaction mixture for a minimum of one hour.[1]

  • After reflux, cool the mixture in an ice bath to induce crystallization of the anhydride.[1]

  • Filter the obtained crystals and wash them with a small amount of cold, dry ether to remove residual acetic anhydride.[1]

  • Dry the pyrazine-2,3-dicarboxylic anhydride under vacuum.

Key Experiment 2: Synthesis of this compound

Objective: To synthesize the target compound via selective ammonolysis of the anhydride.

Materials:

  • Pyrazine-2,3-dicarboxylic anhydride

  • Aqueous ammonia solution

  • Tetrahydrofuran (THF)

  • Saturated aqueous solution of NaHCO₃

Procedure:

  • Dissolve the pyrazine-2,3-dicarboxylic anhydride in dry tetrahydrofuran (THF).[1]

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of aqueous ammonia solution dropwise while stirring.

  • Monitor the reaction progress using TLC (water:butanol:acetic acid 5:4:1).[1]

  • Once the reaction is complete, carefully add a saturated aqueous solution of NaHCO₃ dropwise to adjust the pH to approximately 6. This will induce the precipitation of the product.[1]

  • Filter the resulting crystals and wash them with cold water.[1]

  • Dry the this compound product under vacuum.

Data Presentation

Table 1: Physical and Analytical Data of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
Pyrazine-2,3-dicarboxylic acidC₆H₄N₂O₄168.11183-185 (dec.)Light-tan crystalline solid
Pyrazine-2,3-dicarboxylic anhydrideC₆H₂N₂O₃150.09210 (dec.)Crystalline solid
This compoundC₆H₅N₃O₃167.12Not availableCrystalline solid
2,3-PyrazinedicarboxamideC₆H₆N₄O₂166.14Not availableSolid

Visualizations

Synthesis_Pathway DicarboxylicAcid Pyrazine-2,3-dicarboxylic Acid Anhydride Pyrazine-2,3-dicarboxylic Anhydride DicarboxylicAcid->Anhydride Acetic Anhydride, Reflux Product This compound Anhydride->Product NH3 (aq) Diacid Pyrazine-2,3-dicarboxylic Acid (Side Product) Anhydride->Diacid Hydrolysis (excess H2O) Diamide 2,3-Pyrazinedicarboxamide (Side Product) Anhydride->Diamide Excess NH3 Product->Diacid Hydrolysis

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckAnhydride Check Anhydride Formation (TLC/IR) Start->CheckAnhydride LowYield Low Yield? CheckAnhydride->LowYield Incomplete HighDiacid High Di-acid Content? CheckAnhydride->HighDiacid Complete LowYield->Start Increase Reflux Time HighDiacid->Start Yes - Check for excess H2O HighDiamide High Di-amide Content? HighDiacid->HighDiamide No HighDiamide->Start Yes - Reduce NH3 amount Purify Purify Product (Recrystallization) HighDiamide->Purify No End Pure Product Purify->End

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: Addressing Resistance Mechanisms to 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating 3-Carbamoylpyrazine-2-carboxylic acid and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an analog of pyrazinamide (PZA), a first-line antitubercular drug. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. While the precise mechanism of POA is still under investigation, it is thought to disrupt membrane potential and interfere with coenzyme A synthesis in Mycobacterium tuberculosis. Given its structural similarity, this compound is hypothesized to have a similar mechanism of action.

MOA cluster_cell Bacterial Cell Compound 3-Carbamoylpyrazine- 2-carboxylic acid PZA_conversion Conversion to Active Form Compound->PZA_conversion If a prodrug Target_Interaction Interaction with Cellular Targets Compound->Target_Interaction If directly active PZA_conversion->Target_Interaction Disruption Disruption of Cellular Processes Target_Interaction->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action for this compound.

Q2: What are the primary expected resistance mechanisms to this compound?

Based on known resistance mechanisms to its analog, pyrazinamide, resistance to this compound is likely to arise from:

  • Target Modification: Mutations in the genes encoding the drug's target can prevent the drug from binding effectively. For pyrazinoic acid, mutations in the panD gene, involved in coenzyme A synthesis, have been identified as a resistance mechanism.

  • Enzymatic Inactivation: If the compound is a prodrug, mutations in the activating enzyme (analogous to pyrazinamidase for PZA) can prevent its conversion to the active form.

  • Reduced Accumulation: Changes in cell wall permeability or an increase in efflux pump activity could reduce the intracellular concentration of the drug.

  • Loss of Virulence Factor Synthesis: In some cases, resistance to pyrazinoic acid has been linked to mutations in genes responsible for the synthesis of phthiocerol dimycocerosate (PDIM), a virulence factor.[1]

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Compound 3-Carbamoylpyrazine- 2-carboxylic acid Activation Enzymatic Activation (if prodrug) Compound->Activation Efflux Efflux Pumps Compound->Efflux Cell_Wall Cell Wall Compound->Cell_Wall Target Cellular Target Target_Mutation Target Modification (e.g., panD mutation) Target->Target_Mutation prevents binding Active_Compound Active Form Activation->Active_Compound Activation_Mutation Enzyme Mutation (e.g., pncA mutation) Activation->Activation_Mutation prevents Active_Compound->Target Efflux_Upregulation Upregulation of Efflux Pumps Efflux->Efflux_Upregulation increases Permeability_Change Altered Cell Wall Permeability Cell_Wall->Permeability_Change reduces uptake

Caption: Overview of potential resistance mechanisms.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: My MIC values for this compound are fluctuating between experiments. What could be the cause?

A: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. Several factors can contribute to this variability.

Potential CauseTroubleshooting Steps
Inoculum Preparation Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Use a spectrophotometer for accuracy. An inconsistent starting number of bacteria will lead to variable MICs.[2]
Media Composition Verify the consistency of your growth media. Variations in pH, cation concentration, and other components can significantly impact the activity of certain compounds.[2] Use media from the same batch or lot for a set of comparative experiments.
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions. Fluctuations can affect bacterial growth rates and, consequently, MIC values.[2]
Compound Stability Ensure your compound stock solutions are properly prepared, stored, and not expired. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh stock solutions regularly.
Issue 2: Failure to Generate Resistant Mutants

Q: I am having difficulty isolating resistant mutants despite prolonged exposure to the compound. What are the possible reasons?

A: The inability to generate resistant mutants can be due to several factors related to the compound's mechanism and the experimental setup.

Potential ReasonSuggested Action
Low Mutational Frequency The spontaneous mutation rate for resistance to your specific agent might be very low. Increase the population size of bacteria exposed to the compound.
High Fitness Cost Mutations conferring resistance may impose a significant fitness cost on the bacteria, preventing the resistant mutants from outcompeting the wild-type population.[2] Try a more gradual increase in drug concentration.
Multiple Mutations Required The agent's mechanism of action might be such that resistance requires multiple, independent mutations, making it a rare event.[2] Consider using a mutagenic agent (e.g., UV or chemical mutagens) to increase the mutation rate.
Inappropriate Concentration The sub-inhibitory concentration used might be too low to exert sufficient selective pressure.[2] Perform a dose-response curve to determine the optimal selective concentration.
Issue 3: Characterizing the Resistance Mechanism

Q: I have isolated a resistant mutant. What is the logical workflow to identify the resistance mechanism?

A: A systematic approach is necessary to elucidate the mechanism of resistance. The following workflow can guide your investigation.

Troubleshooting_Resistance Start Resistant Mutant Isolated WGS Whole Genome Sequencing Start->WGS Compare Compare to Wild-Type Sequence WGS->Compare Identify_SNPs Identify SNPs/ Indels Compare->Identify_SNPs Hypothesize Hypothesize Candidate Resistance Genes Identify_SNPs->Hypothesize Validate Functional Validation Hypothesize->Validate Conclusion Resistance Mechanism Identified Validate->Conclusion

References

Technical Support Center: Enhancing the Antibacterial Potency of 3-Carbamoylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antibacterial potency of 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for pyrazinoic acid (POA), the active form of this compound's parent compound, pyrazinamide?

Pyrazinamide (PZA) is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[1][2][3] The antibacterial effect of POA is multifaceted and not entirely resolved, but two primary mechanisms have been identified:

  • Cytoplasmic Acidification: At an acidic pH, the uncharged POA can diffuse into the bacterial cell.[4] Inside the neutral cytoplasm, it deprotonates, releasing a proton (H+). The cell attempts to expel the charged POA anion, which then becomes protonated again in the acidic extracellular environment, allowing the cycle to repeat. This process leads to the accumulation of protons, which can acidify the cytoplasm, disrupt membrane potential, and inhibit essential membrane transport and ATP synthesis.[1][4]

  • Targeted Protein Degradation: A more recently discovered mechanism is that POA targets and induces the degradation of the PanD enzyme.[1][2] PanD is a critical component in the biosynthesis of coenzyme A (CoA), an essential cofactor for numerous cellular processes in Mycobacterium tuberculosis (Mtb).[1][5] By depleting the cell's CoA, POA disrupts vital metabolic functions.

Q2: Why is an acidic environment critical for the in vitro activity of pyrazinoic acid?

An acidic pH (typically 5.0-5.6) is crucial for the activity of pyrazinoic acid.[3][4] This is because the acidic environment facilitates the protonation of POA outside the bacterial cell. The neutral, protonated form of the molecule is more lipid-soluble and can passively diffuse across the bacterial cell membrane.[4] In the neutral pH of the cytoplasm, it deprotonates, trapping the molecule inside and releasing a proton, which contributes to the acidification mechanism.[1][4] At a more neutral pH (e.g., pH 6.8), POA is predominantly in its charged, deprotonated state, which cannot easily enter the cell, rendering it significantly less active.[4]

Q3: What are the primary mechanisms of bacterial resistance to pyrazinamide and pyrazinoic acid?

Bacterial resistance to PZA/POA is a significant clinical challenge. The most common mechanisms include:

  • Loss of Prodrug Activation: The vast majority of PZA resistance (72-97%) is associated with mutations in the pncA gene.[1] This gene encodes the pyrazinamidase enzyme responsible for converting the PZA prodrug into its active POA form. Loss-of-function mutations prevent this conversion, rendering the drug ineffective.[1][2]

  • Target Modification: Missense mutations in the panD gene, which encodes the target enzyme aspartate decarboxylase, can prevent POA from depleting coenzyme A, thereby conferring resistance.[5]

  • Loss of Virulence Factor Synthesis: In vitro studies have shown that resistance can also emerge through frameshift mutations in genes involved in the synthesis of the virulence factor phthiocerol dimycocerosate (PDIM).[5]

Section 2: Troubleshooting Guides

Issue 1: Synthesized derivative shows low or no antibacterial activity.
Possible Cause Suggested Solution & Rationale
Suboptimal Lipophilicity Modify the structure to enhance lipophilicity. Increased lipophilicity can improve the compound's ability to penetrate the bacterial cell wall. Consider adding non-polar functional groups. Studies have successfully designed and prepared more lipophilic derivatives, such as 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids and their methyl or propyl esters, which showed high antimycobacterial activity.[4][6]
Incorrect pH of Testing Medium Adjust the pH of the growth medium to be acidic (e.g., pH 5.5). The activity of pyrazinoic acid and its analogs is highly dependent on an acidic environment to facilitate entry into the bacterial cell.[3][4] Activity can be significantly weaker at a more neutral pH.[4]
Bacterial Strain Insensitivity Test against a panel of relevant bacterial strains. The target bacterium may possess intrinsic resistance. For example, M. bovis is naturally resistant to PZA because it lacks a functional pyrazinamidase.[1] Also, ensure the use of appropriate control strains, such as M. tuberculosis H37Rv for antitubercular assays.[4][6]
Compound Degradation or Insolubility Verify compound stability and solubility in the test medium. Poor solubility can lead to an artificially low concentration of the active compound. If solubility is an issue, consider using a different solvent system (e.g., DMSO) for initial stock solutions, ensuring the final concentration in the assay does not inhibit bacterial growth.[7]
Issue 2: High antibacterial activity is observed, but the compound is ineffective against resistant strains.
Possible Cause Suggested Solution & Rationale
Derivative Requires pncA Activation Design analogs that bypass the need for pyrazinamidase activation. Since most clinical resistance stems from pncA mutations, developing direct POA analogs that do not require enzymatic conversion can overcome this mechanism.[1][2] Alkylamino-group substitutions at the 3 and 5 positions of the pyrazine ring have been shown to be up to 5 to 10-fold more potent than POA itself.[1][2]
Active Efflux by Bacterial Pumps Investigate synergistic combinations with efflux pump inhibitors (EPIs). Bacteria can use efflux pumps to expel antimicrobial agents before they reach their target.[8] Combining your compound with a known EPI could restore its potency. This approach is a common strategy to counteract drug resistance.[9]
Target Modification in Resistant Strain Explore synergistic combinations with other antibacterial agents. If resistance is due to target modification (e.g., panD mutation), a combination therapy approach may be effective.[5] Using a second drug with a different mechanism of action can create a synergistic effect, where the combined potency is greater than the sum of the individual drugs.[9][10]

Section 3: Experimental Protocols

Protocol 1: General Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives[4]

This protocol describes a general method for synthesizing lipophilic derivatives of pyrazinoic acid.

  • Activation of Carboxylic Acid: Reflux pyrazine-2,3-dicarboxylic acid with acetic anhydride for 1 hour to form the cyclic anhydride.

  • Amide Formation: Dissolve the resulting anhydride in a suitable solvent like tetrahydrofuran (THF) at room temperature.

  • Nucleophilic Attack: Add the desired substituted aniline to the solution and stir for 1 hour.

  • Work-up: Add water and a sodium bicarbonate (NaHCO₃) solution to the reaction mixture.

  • Purification: Extract the product and purify using appropriate chromatographic techniques or recrystallization to yield the final 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivative.

  • Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[3][4]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method[4][7]

This protocol is used to quantify the antibacterial activity of the synthesized compounds.

  • Preparation of Inoculum: Culture the bacterial strain (e.g., M. tuberculosis H37Rv) in an appropriate broth medium (e.g., Middlebrook 7H9) to the mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium (adjusted to an acidic pH if necessary).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C) for the required duration (e.g., 7-14 days for Mtb).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Protocol 3: Checkerboard Assay for Evaluating Synergy[11][12][13]

This protocol assesses whether a combination of two compounds has a synergistic, additive, indifferent, or antagonistic effect.

  • Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of Compound A horizontally and serial dilutions of Compound B vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension, as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Collection: After incubation, determine the MIC of each compound alone and in combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): Calculate the FICI using the following formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Section 4: Data and Visualizations

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazinoic Acid Derivatives against M. tuberculosis H37Rv.

Compound/DerivativeSubstitutionMIC (µg/mL)MIC (µM)Reference
Pyrazinamide (PZA)(Prodrug)12.5 - 25 (at pH 5.6)-[4]
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid (Compound 2)Unsubstituted Phenyl50-[4]
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid (Compound 11)4-Cl on Phenyl50-[4]
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (Compound 16) 4-NO₂ on Phenyl 1.56 5 [4][6]
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (Compound 18a) Propyl ester, 4-CF₃ on Phenyl 3.13 - [4][6]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (Compound 17)2,4-diOCH₃ on Phenyl12.546[7]

Note: The activity of PZA is highly dependent on the pH of the medium.

Visualizations

G cluster_outside Extracellular (Acidic pH) cluster_inside Bacterial Cytoplasm (Neutral pH) PZA Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA->PZA_in Enters Cell POA_H POA-H (Neutral, Lipophilic) POA_H_in POA-H POA_H->POA_H_in Passive Diffusion POA_ion_out POA⁻ (Charged) H_out H⁺ POA_ion_out->H_out Protonation PZase Pyrazinamidase (pncA enzyme) PZA_in->PZase Activation POA_ion_in POA⁻ PZase->POA_ion_in POA_H_in->POA_ion_in Deprotonation POA_ion_in->POA_ion_out Efflux H_in H⁺ PanD PanD POA_ion_in->PanD Targets Acidification Cytoplasmic Acidification H_in->Acidification CoA Coenzyme A Biosynthesis PanD->CoA Required for Disruption Metabolic Disruption PanD->Disruption Inhibition leads to

Caption: Dual mechanism of action for Pyrazinoic Acid (POA).

G start Start: Pyrazine-2,3- dicarboxylic acid synthesis Chemical Synthesis (e.g., Amide Formation) start->synthesis purify Purification & Characterization (NMR, IR, MS) synthesis->purify mic_assay In Vitro Screening: MIC Assay purify->mic_assay activity_check Potent Activity Observed? mic_assay->activity_check synergy_test Test for Synergy (Checkerboard Assay) activity_check->synergy_test Yes troubleshoot Troubleshoot: - Modify Structure - Check pH - Verify Solubility activity_check->troubleshoot No lead_dev Lead Compound Development synergy_test->lead_dev troubleshoot->synthesis Iterate Design

Caption: Workflow for synthesis and screening of new derivatives.

G start Problem: Low/No Antibacterial Activity q1 Is the testing medium acidic (e.g., pH 5.5)? start->q1 a1_no Action: Adjust medium to acidic pH and re-test. q1->a1_no No q2 Is the compound soluble in the test medium? q1->q2 Yes a1_no->q1 Verify a2_no Action: Use co-solvent (e.g., DMSO) or modify structure to improve solubility. q2->a2_no No q3 Does the structure have sufficient lipophilicity? q2->q3 Yes a2_no->q2 Verify a3_no Action: Re-design compound. Add lipophilic groups (e.g., phenyl, long alkyl chains). q3->a3_no No end Conclusion: Compound may be inherently inactive. q3->end Yes a3_no->q3 Re-synthesize & Verify

Caption: Troubleshooting logic for low antibacterial activity.

References

Technical Support Center: Refining Molecular Docking Protocols for 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molecular docking to study 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives. The information is tailored for scientists in the field of drug development and computational chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological targets for docking this compound?

A1: Based on its structural similarity to pyrazinoic acid (POA), the active form of the antitubercular drug pyrazinamide, the primary targets are within Mycobacterium tuberculosis. Key targets include:

  • Aspartate decarboxylase (PanD): This enzyme is crucial for the biosynthesis of coenzyme A (CoA), an essential metabolic cofactor.[1] POA has been shown to bind to PanD, triggering its degradation.[2]

  • Fatty Acid Synthase I (FAS-I): This enzyme is involved in the synthesis of fatty acids, which are vital components of the mycobacterial cell wall.[3][4] Analogs of pyrazinamide have been shown to inhibit FAS-I.[4]

  • Ribosomal Protein S1 (RpsA): This protein is involved in trans-translation, a rescue system for stalled ribosomes. POA is thought to inhibit this process by binding to RpsA.[3]

Q2: How should I prepare the this compound ligand for docking?

A2: Proper ligand preparation is critical for accurate docking results. Key steps include:

  • Generate a 3D structure: If you only have a 2D structure, use a program like Open Babel or the builder in your molecular modeling software to generate a 3D conformation.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy starting conformation.

  • Assign Partial Charges: Calculate and assign partial charges. For AutoDock, Gasteiger charges are commonly used.[5]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. The carbamoyl group introduces additional flexibility that needs to be accounted for.

  • Determine Protonation State: The carboxylic acid group has a pKa of approximately 2.2.[6] At physiological pH (~7.4), it will be deprotonated (carboxylate). However, in the acidic microenvironment of tuberculous lesions or certain enzyme active sites, the protonated (neutral) form may be relevant.[4][7] It is advisable to dock both the protonated and deprotonated forms to see which yields a more favorable binding mode.[8]

Q3: What are the best practices for preparing the protein receptor structure?

A3: Receptor preparation is as crucial as ligand preparation. Follow these steps:

  • Obtain a High-Resolution Crystal Structure: Start with a high-quality, high-resolution X-ray crystal structure from the Protein Data Bank (PDB).

  • Remove Unnecessary Molecules: Delete water molecules, ions, and co-crystallized ligands that are not relevant to your study. However, consider retaining water molecules that are known to mediate key interactions between the protein and its native ligand.[9]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add them using a program like HADDOCK or the protein preparation wizard in your docking software, ensuring correct ionization states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid).[10]

  • Repair Missing Residues/Loops: If the crystal structure has missing residues or loops, especially near the binding site, they should be modeled using tools like MODELLER or SWISS-MODEL.[10]

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types according to the force field you will be using for the docking calculations.

Q4: How do I validate my molecular docking protocol?

A4: Docking protocol validation ensures that your chosen parameters can accurately reproduce known binding information. A common method is to:

  • Perform Re-docking: If you have a crystal structure of your target protein with a co-crystallized ligand, extract the ligand and dock it back into the binding site.[11]

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation.[11]

  • Use a Decoy Set: Dock a set of known active compounds and a larger set of "decoy" (presumed inactive) molecules. A good docking protocol should rank the active compounds significantly higher than the decoys.[12]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High RMSD (> 2.0 Å) in Re-docking 1. Incorrect definition of the binding site (grid box).2. Insufficient sampling (e.g., too few runs or low exhaustiveness).3. Inappropriate scoring function for the system.4. The crystal structure conformation is not optimal for docking (e.g., induced fit effects).1. Ensure the grid box is centered on the co-crystallized ligand and is large enough to accommodate the ligand's flexibility.2. Increase the exhaustiveness parameter in AutoDock Vina or the number of docking runs in other programs.3. Try a different scoring function or a consensus scoring approach if available.4. Use multiple receptor conformations from molecular dynamics simulations or different crystal structures (ensemble docking).[1]
Docking Score Does Not Correlate with Experimental Activity 1. Scoring functions are approximations and do not perfectly predict binding affinity.[13]2. Incorrect protonation state of the ligand or key receptor residues.3. The ligand may have an alternative binding mode not captured by the docking.4. The chosen biological target is incorrect.1. Do not rely solely on the docking score. Analyze the binding pose for key interactions (hydrogen bonds, hydrophobic contacts). Use more rigorous methods like MM/GBSA or free energy perturbation for rescoring top poses.2. Re-evaluate and test different protonation states for the carboxylic acid and key active site residues.3. Perform "blind docking" with a very large grid box encompassing the entire protein to explore alternative binding sites.[12]4. Re-assess the literature to confirm the biological relevance of your target.
Unrealistic Binding Pose (e.g., steric clashes, poor interactions) 1. Ligand starting conformation is in a high-energy state.2. Insufficient flexibility settings for the ligand or receptor side chains.3. Incorrect charge assignment leading to improper electrostatic interactions.1. Ensure the ligand has been properly energy-minimized before docking.2. Allow for flexibility in key receptor side chains within the binding pocket.3. Double-check the partial charges on both the ligand and the receptor. Ensure the protonation states are correct.
AutoDock Vina Fails to Run or Gives Errors 1. Incorrect file formats (PDBQT files not prepared correctly).2. Errors in the configuration file (e.g., incorrect coordinates, file paths).3. Permission issues when running from certain directories (especially in Windows).1. Use AutoDock Tools (ADT) or a similar program to carefully prepare the protein and ligand PDBQT files, ensuring charges and atom types are correctly assigned.2. Carefully check all parameters in your configuration file for typos or incorrect values. Ensure file paths are correct.[3]3. Run the command from a user-writable directory, not the root of the C:\ drive.[3]

Quantitative Data Summary

The following table summarizes docking scores for various pyrazine derivatives against different biological targets, compiled from the literature. This provides a reference for expected binding energy ranges.

Compound ClassTarget Protein (PDB ID)Docking SoftwareBest Docking/Rerank Score (kcal/mol)Reference
Pyrazine-2-carboxylic acid derivativesM. tuberculosis InhA (4DRE)Molegro Virtual Docker (MVD)-86.4047[14]
6-chloropyrazine-2-carboxamidesM. tuberculosis InhA (4DRE)MVD(Not specified, but 1c had the best affinity)[15]
Pyrazine-thiazolidinone derivativesHIV Reverse Transcriptase (1ZD1, 1RT2, etc.)V. Life MDSGood dock scores (specific values not listed)[3][9]
Anti-mycobacterial Natural ProductsM. tuberculosis PanKAutoDock Vina-11.4 to -9.8[16]
This compound DerivativeHIV Reverse Transcriptase (1JKH, 1DTQ)GOLD, Molegro Virtual DockerGood scores (specific values in source)[11]

Experimental Protocols

Protocol 1: Ligand Preparation for Docking

Objective: To prepare a 3D, low-energy, and correctly charged structure of this compound.

Materials:

  • 2D structure of the ligand (e.g., from PubChem).

  • Molecular modeling software (e.g., UCSF Chimera, AutoDock Tools, Maestro).

  • Software for 3D structure generation and energy minimization (e.g., Open Babel, Avogadro).

Methodology:

  • Obtain 2D Structure: Download the 2D SDF file for this compound from a chemical database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.

  • Energy Minimization:

    • Import the 3D structure into your modeling software.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • For the carboxylic acid group, create two versions of the ligand: one protonated (neutral) and one deprotonated (anionic).

  • Charge and Atom Type Assignment:

    • Use your docking software's preparation tool (e.g., AutoDock Tools) to add polar hydrogens and compute Gasteiger charges for both the protonated and deprotonated ligand versions.[5]

  • Define Rotatable Bonds: The software will typically auto-detect rotatable bonds. Manually verify that the bonds in the carbamoyl side chain and the bond connecting it to the pyrazine ring are set as rotatable.

  • Save in Required Format: Save the prepared ligand structures in the format required by your docking program (e.g., PDBQT for AutoDock Vina).

Protocol 2: Molecular Docking using AutoDock Vina

Objective: To perform molecular docking of the prepared ligand into the active site of a target protein.

Materials:

  • Prepared ligand PDBQT file(s).

  • Prepared protein PDBQT file.

  • AutoDock Vina software.

  • Text editor for creating the configuration file.

Methodology:

  • Define the Binding Site (Grid Box):

    • Open the prepared protein structure in a visualization tool (e.g., UCSF Chimera, PyMOL).

    • Identify the center of the binding pocket. This can be based on the position of a co-crystallized ligand or by using a cavity detection tool.

    • Record the X, Y, and Z coordinates of the center of the box.

    • Define the size of the grid box in each dimension (e.g., 25 x 25 x 25 Ångströms) to ensure it covers the entire binding site.

  • Create the Configuration File:

    • Using a text editor, create a file (e.g., conf.txt).

    • Specify the paths to the receptor and ligand PDBQT files.

    • Enter the center and size coordinates for the grid box.

    • Define the output file name for the docking results.

    • Set the exhaustiveness parameter (a value of 8 is a good starting point; increase for more thorough searching).

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the Vina command: vina --config conf.txt --log log.txt

  • Analyze the Results:

    • Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity (in kcal/mol).

    • Visualize the output file in a molecular graphics program to inspect the binding poses and interactions with the receptor. A lower (more negative) binding affinity score indicates a more favorable predicted interaction.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Conversion, Protonation, Charges) grid_gen Define Binding Site (Grid Box Generation) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens, Charges) protein_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run validation Protocol Validation (Re-docking, RMSD < 2.0 Å) docking_run->validation Validate pose_analysis Pose & Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) docking_run->pose_analysis rescoring Rescoring (Optional) (MM/GBSA, Free Energy Calculations) pose_analysis->rescoring

Caption: A generalized workflow for a molecular docking experiment.

Proposed Signaling Pathway of Pyrazinoic Acid in M. tuberculosis

signaling_pathway cluster_pathways Inhibited Metabolic Pathways cluster_effects Downstream Cellular Effects PZA Pyrazinamide (PZA) (Prodrug) PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Drug) PanD PanD Target (Aspartate Decarboxylase) POA->PanD Inhibition/ Degradation FAS1 FAS-I Target (Fatty Acid Synthase I) POA->FAS1 Inhibition RpsA RpsA Target (Ribosomal Protein S1) POA->RpsA Inhibition PncA->POA CoA_depletion Coenzyme A Depletion PanD->CoA_depletion FattyAcid_inhibition Fatty Acid Synthesis Inhibition FAS1->FattyAcid_inhibition Trans_translation_inhibition Trans-translation Inhibition RpsA->Trans_translation_inhibition Cellular_Stress Cellular Stress & pH Disruption CoA_depletion->Cellular_Stress FattyAcid_inhibition->Cellular_Stress Trans_translation_inhibition->Cellular_Stress Bacterial_Death Bacterial Cell Death Cellular_Stress->Bacterial_Death

Caption: Proposed mechanism of action for pyrazinoic acid in M. tuberculosis.

References

Validation & Comparative

A Comparative Analysis of the Antitubercular Efficacy of 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives and Pyrazinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitubercular efficacy of 3-Carbamoylpyrazine-2-carboxylic acid derivatives and the first-line tuberculosis drug, pyrazinamide. The information presented is based on available experimental data, offering a resource for researchers engaged in the discovery and development of novel antitubercular agents.

Introduction

Pyrazinamide (PZA) is a cornerstone of short-course tuberculosis chemotherapy, prized for its potent sterilizing activity against semi-dormant mycobacteria residing in acidic environments. However, the emergence of PZA-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new chemical entities with comparable or superior efficacy. One such avenue of investigation involves structural analogs of pyrazinoic acid (POA), the active metabolite of PZA. This guide focuses on a promising class of these analogs: 3-Carbamoylpyrazine-2-carboxylic acids.

Chemical Structures

CompoundChemical Structure
Pyrazinamide Pyrazinamide Structure
This compound this compound Structure

Efficacy Comparison: In Vitro Antitubercular Activity

The in vitro efficacy of antitubercular agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. A lower MIC value indicates greater potency.

A study by Semelková et al. (2017) investigated the antimycobacterial activity of a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, which are derivatives of this compound. Their findings demonstrated that certain derivatives exhibit potent activity against the H37Rv strain of M. tuberculosis. For comparison, the MIC of pyrazinamide is highly dependent on the pH of the culture medium, with optimal activity in acidic conditions that mimic the in vivo environment where it is most effective.

CompoundMIC (µg/mL)MIC (µM)Test Conditions
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid 1.565pH not specified
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate 3.13-pH not specified
Pyrazinamide 12.5 - 25101.5 - 203pH 5.6

Note: The provided MIC for the this compound derivatives were determined at a standard pH, while pyrazinamide's activity is significantly enhanced at a lower pH. This difference in testing conditions should be considered when directly comparing the values.

Mechanisms of Action

Pyrazinamide: A Multi-Targeted Prodrug

Pyrazinamide is a prodrug that requires activation within the mycobacterial cell. Its mechanism of action is complex and multifaceted, involving several proposed targets that contribute to its bactericidal effect, particularly against non-replicating persisters.

The activation and proposed mechanisms of action for pyrazinamide are illustrated in the following diagram:

Pyrazinamide_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium tuberculosis Cell cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_H_ext Pyrazinoic Acid (HPOA) (protonated) POA_int Pyrazinoic Acid (POA) POA_H_ext->POA_int Re-entry PncA PncA (Pyrazinamidase) PZA_int->PncA PncA->POA_int Conversion Efflux Efflux Pump POA_int->Efflux Membrane Membrane Disruption (Protonophore activity) POA_int->Membrane FAS1 Fatty Acid Synthase I (FAS-I) Inhibition POA_int->FAS1 Trans Trans-translation Inhibition (RpsA) POA_int->Trans CoA Coenzyme A Biosynthesis Inhibition (PanD) POA_int->CoA Efflux->POA_H_ext Export

Caption: Proposed mechanism of action for pyrazinamide.

This compound Derivatives: Potential DprE1 Inhibitors

Derivatives of this compound are designed as more lipophilic analogs of pyrazinoic acid. This increased lipophilicity may enhance their ability to penetrate the mycobacterial cell wall. In silico docking studies by Semelková et al. suggest that these compounds may act by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death. This mechanism is distinct from the known targets of pyrazinamide.

The DprE1 inhibition pathway is outlined below:

DprE1_Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-ribose (DPX) DprE1->DPX DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Compound 3-Carbamoylpyrazine-2- carboxylic acid derivative Compound->DprE1 Inhibition

Caption: Proposed mechanism of DprE1 inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized method for determining the MIC of antitubercular compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

MABA_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of test compound start->prep_plate add_culture Inoculate wells with M. tuberculosis culture prep_plate->add_culture incubate1 Incubate at 37°C for 5-7 days add_culture->incubate1 add_alamar Add Alamar Blue reagent and 10% Tween 80 incubate1->add_alamar incubate2 Incubate at 37°C for 24 hours add_alamar->incubate2 read_results Read results visually or with a fluorometer incubate2->read_results end End read_results->end

Caption: Workflow for the Microplate Alamar Blue Assay.

Detailed Protocol:

  • Plate Preparation: Aseptically add 100 µL of sterile deionized water to all outer-perimeter wells of a sterile 96-well plate to minimize evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Compound Dilution: Add the test compound to the first well of a row and perform serial dilutions across the plate.

  • Inoculation: Prepare an inoculum of M. tuberculosis H37Rv in Middlebrook 7H9 broth, adjusted to a McFarland standard of 1.0. Dilute the inoculum and add 100 µL to each well containing the test compound, resulting in a final volume of 200 µL.

  • Incubation: Seal the plate with parafilm and incubate at 37°C in a 5% CO2 atmosphere for 5-7 days.

  • Reagent Addition: After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Final Incubation: Re-seal the plate and incubate for an additional 24 hours.

  • Result Interpretation: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Summary and Future Directions

Derivatives of this compound have demonstrated promising in vitro activity against M. tuberculosis, with some compounds exhibiting lower MIC values than pyrazinamide under standard testing conditions. The potential novel mechanism of action, targeting the essential cell wall synthesis enzyme DprE1, makes this class of compounds an attractive area for further investigation.

Future research should focus on:

  • Head-to-head comparisons of the most potent this compound derivatives with pyrazinamide under identical, physiologically relevant acidic conditions.

  • In vivo efficacy studies in animal models of tuberculosis to assess the therapeutic potential of these compounds.

  • Mechanism of action studies to confirm the inhibition of DprE1 and explore other potential cellular targets.

  • Structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this chemical series.

The development of new antitubercular agents with novel mechanisms of action is critical to combat the threat of drug-resistant tuberculosis. This compound derivatives represent a valuable starting point for such endeavors.

A Comparative Guide to the Antimycobacterial Activity of 3-Carbamoylpyrazine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimycobacterial activity of 3-Carbamoylpyrazine-2-carboxylic acid, more commonly known as pyrazinamide (PZA), and its more recent derivatives, the 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. Pyrazinamide is a crucial first-line drug for tuberculosis (TB) treatment, and the development of more potent analogs is a significant area of research. This document presents a validation of the antimycobacterial activity of these compounds, supported by experimental data and detailed methodologies, to aid in ongoing drug discovery and development efforts.

Comparative Antimycobacterial Activity

The antimycobacterial efficacy of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives has been evaluated against Mycobacterium tuberculosis H37Rv and compared with the standard drugs pyrazinamide (PZA) and its active form, pyrazinoic acid (POA). The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key parameter in this assessment.

A study by Semelková et al. (2017) synthesized a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their esters to explore more lipophilic derivatives of POA.[1][2] The antimycobacterial activity was determined using the Microplate Alamar Blue Assay (MABA).[1]

Table 1: Minimum Inhibitory Concentrations (MIC) against Mycobacterium tuberculosis H37Rv

CompoundAbbreviationMIC (µg/mL)MIC (µM)
PyrazinamidePZA100~812
Pyrazinoic AcidPOA100~806
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidCompound 161.565
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateCompound 18a3.1310
3-{[4-(Trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylic acidCompound 10100~297
3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acidCompound 14100~360
3-{[4-(Dimethylamino)phenyl]carbamoyl}pyrazine-2-carboxylic acidCompound 17100~350
3-[(2-Hydroxyphenyl)carbamoyl]pyrazine-2-carboxylic acidCompound 250~193
3-[(4-Methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acidCompound 1150~183

Data sourced from Semelková et al., 2017.[1]

The results demonstrate that while PZA and its active form POA show moderate activity under the specific assay conditions, certain derivatives exhibit significantly enhanced potency.[1] Notably, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (Compound 16) displayed the highest activity with an MIC of 1.56 µg/mL (5 µM).[1][2] Additionally, a propyl ester derivative, Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (Compound 18a) , also showed promising activity with an MIC of 3.13 µg/mL.[1][2]

Experimental Protocols

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

Principle: The assay utilizes the Alamar Blue (resazurin) reagent, which is a cell viability indicator. Metabolically active, viable mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. The color change is visually assessed or measured spectrophotometrically. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Detailed Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

    • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

    • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted 1:20 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • The test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth. The final volume in each well is 100 µL.

  • Inoculation and Incubation:

    • 100 µL of the prepared mycobacterial inoculum is added to each well containing the drug dilutions.

    • The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.

    • The plates are re-incubated at 37°C for 24 hours.

    • The results are determined by visual inspection. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is recorded as the lowest concentration of the compound that remains blue.

In Vitro Cytotoxicity Assay: MTT Assay

This assay is a standard colorimetric method to assess the cytotoxicity of compounds on mammalian cell lines, providing an indication of their potential toxicity to the host.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Culture and Seeding:

    • A suitable mammalian cell line (e.g., Vero, HepG2, or A549) is cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Exposure:

    • Serial dilutions of the test compounds are prepared in the cell culture medium.

    • The medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells with medium and solvent (DMSO) only are also included.

    • The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete solubilization.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the solvent control.

    • The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms

Bioactivation and Metabolic Pathway of Pyrazinamide

Pyrazinamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its antimycobacterial effect. The primary mechanism involves its conversion to the active form, pyrazinoic acid.

PZA_Metabolism Bioactivation and Metabolism of Pyrazinamide PZA Pyrazinamide (PZA) (Prodrug) PZA_in PZA (intracellular) PZA->PZA_in POA Pyrazinoic Acid (POA) (Active Form) PZA_in->POA Pyrazinamidase (PncA enzyme) POA_out POA (extracellular) POA->POA_out Metabolites Inactive Metabolites (e.g., 5-hydroxy-pyrazinoic acid) POA->Metabolites Host Metabolism (Xanthine Oxidase) Target Inhibition of Cellular Targets (e.g., Fatty Acid Synthase I, Ribosomal Protein S1) POA->Target Disruption of membrane potential, inhibition of trans-translation HPOA Protonated POA (HPOA) POA_out->HPOA Acidic pH (e.g., in granulomas) HPOA->PZA_in Re-entry & Accumulation

Caption: Bioactivation and proposed mechanism of action of Pyrazinamide.

The diagram above illustrates the key steps in the activation and action of pyrazinamide. The prodrug passively diffuses into the Mycobacterium tuberculosis cell, where it is converted by the bacterial enzyme pyrazinamidase (encoded by the pncA gene) into its active form, pyrazinoic acid. POA can then efflux out of the cell. In the acidic environment characteristic of tuberculous lesions, POA is protonated, facilitating its re-entry and accumulation within the bacillus. The accumulation of POA is thought to disrupt the bacterial cell membrane potential and interfere with key cellular processes, including fatty acid synthesis and trans-translation, ultimately leading to cell death. In the host, POA can be further metabolized to inactive forms.

Experimental Workflow for Antimycobacterial Drug Screening

The general workflow for screening new compounds for antimycobacterial activity and cytotoxicity is a multi-step process designed to identify potent and non-toxic drug candidates.

Drug_Screening_Workflow General Workflow for Antimycobacterial Drug Screening synthesis Compound Synthesis & Characterization primary_screen Primary Screening (e.g., MABA vs. M. tuberculosis) synthesis->primary_screen inactive Inactive Compounds primary_screen->inactive High MIC active Active Compounds (Hits) primary_screen->active Low MIC cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) active->cytotoxicity toxic Toxic Compounds cytotoxicity->toxic High IC50 non_toxic Non-Toxic Hits cytotoxicity->non_toxic Low IC50 secondary_screen Secondary Screening (e.g., vs. resistant strains, other mycobacteria) non_toxic->secondary_screen lead_optimization Lead Optimization secondary_screen->lead_optimization

Caption: A typical workflow for the in vitro evaluation of new antimycobacterial compounds.

This workflow begins with the synthesis and chemical characterization of new compounds. These are then subjected to a primary screen to determine their antimycobacterial activity, often using a sensitive and high-throughput method like the MABA. Compounds that show promising activity (low MIC values) are then evaluated for their cytotoxicity against mammalian cells to assess their potential for causing harm to the host. Non-toxic hits proceed to secondary screening, which may involve testing against drug-resistant strains of M. tuberculosis or other mycobacterial species. The most promising compounds from this stage then enter the lead optimization phase of drug development.

References

Comparative Analysis of 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives as Potent Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various derivatives of 3-Carbamoylpyrazine-2-carboxylic acid, with a specific focus on their antimycobacterial activity. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the development of novel anti-tuberculosis therapeutics.

Introduction to this compound Derivatives

Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a cornerstone first-line drug for the treatment of tuberculosis. Its active form, pyrazinoic acid, is crucial for its therapeutic effect. This has spurred significant interest in the synthesis and evaluation of various this compound derivatives as potential next-generation antimycobacterial agents. These derivatives offer a versatile scaffold for chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a comparative analysis of the antimycobacterial efficacy, presented as Minimum Inhibitory Concentration (MIC), of several distinct series of these compounds against Mycobacterium tuberculosis and other mycobacterial strains.

Comparative Analysis of Antimycobacterial Activity

The antimycobacterial activity of different series of this compound derivatives is summarized below. The data is presented in tables to facilitate a clear comparison of their potency.

3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids and Their Esters

This series explores the impact of substitutions on a phenylcarbamoyl moiety at the 3-position of the pyrazine-2-carboxylic acid core.

Table 1: Antimycobacterial Activity of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives against M. tuberculosis H37Rv

Compound IDR (Substitution on Phenyl Ring)MIC (µg/mL)[1]MIC (µM)[1]
10 4-Cl100328
11 4-Br50140
14 4-I100249
16 4-NO₂1.565
17 4-CF₃100315
18a (Propyl ester)4-CF₃3.13-
Isoniazid (Standard) -0.1 - 0.20.7 - 1.5
Pyrazinoic Acid (Standard) -100-
Pyrazinamide (Standard) -100-
N-Substituted 3-Aminopyrazine-2-carboxamides

This series investigates the effect of various substituents on the amide nitrogen of 3-aminopyrazine-2-carboxamide.

Table 2: Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDR' (Substitution on Amide)MIC (µg/mL)[2]MIC (µM)[2]
3 4-Cl-benzyl50190
4 4-F-benzyl100409
7 3-Cl-benzyl100381
8 4-CH₃-benzyl100413
10 Hexyl>100>421
16 4-Cl-phenyl2590
17 2,4-di-OCH₃-phenyl12.546
20 4-CF₃-phenyl>100>359
3-(Benzamido)pyrazine-2-carboxamides

This series focuses on derivatives with a substituted benzamido group at the 3-position.

Table 3: Antimycobacterial Activity of 3-(Benzamido)pyrazine-2-carboxamide Derivatives against M. tuberculosis H37Ra

Compound IDR (Substitution on Benzene Ring)MIC (µg/mL)[3]
4 4-Me3.91
12 4-F7.81
15 4-Cl1.95
18 4-Br1.95
Isoniazid (Standard) -0.04
Rifampicin (Standard) -0.02
3-(Benzylamino)pyrazine-2-carboxamides

This series examines the impact of substitutions on a benzylamino group at the 3-position.

Table 4: Antimycobacterial Activity of 3-(Benzylamino)pyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDR (Substitution on Benzyl Ring)MIC (µg/mL)MIC (µM)[4]
1 H3.1314
2 3-Cl1.566
5 4-Cl3.1312
8 4-CH₃1.566
Pyrazinamide (Standard) -12.5102

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, the following structure-activity relationships can be deduced:

  • For 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids: Electron-withdrawing groups at the 4-position of the phenyl ring, such as a nitro group (Compound 16 ), significantly enhance antimycobacterial activity.[1] Esterification of the carboxylic acid group can also lead to potent compounds, as seen with the propyl ester 18a .[5]

  • For N-Substituted 3-Aminopyrazine-2-carboxamides: Phenyl substituents on the amide nitrogen generally lead to better activity than benzyl or alkyl groups. Specifically, a 2,4-dimethoxyphenyl substituent (Compound 17 ) resulted in the most potent derivative in this series.[2]

  • For 3-(Benzamido)pyrazine-2-carboxamides: Lipophilic substituents at the 4-position of the benzene ring are favorable for activity.[3] Halogen substituents, particularly chloro (Compound 15 ) and bromo (Compound 18 ), as well as a methyl group (Compound 4 ), resulted in high potency.[3]

  • For 3-(Benzylamino)pyrazine-2-carboxamides: The presence of a substituent on the benzyl ring appears to be beneficial for activity. Both electron-withdrawing (e.g., 3-Cl, Compound 2 ) and electron-donating (e.g., 4-CH₃, Compound 8 ) groups at specific positions can lead to high potency.[4]

Experimental Protocols

General Synthesis Procedures

Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids: These compounds are generally synthesized from 3-aminopyrazine-2-carboxylic acid. The synthesis involves the reaction of the starting material with a substituted phenyl isocyanate in a suitable solvent like dimethylformamide (DMF).

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides: Two primary methods are reported for the synthesis of these derivatives from 3-aminopyrazine-2-carboxylic acid.[2]

  • Procedure A: Involves a Fisher esterification of the starting acid, followed by aminolysis of the resulting methyl ester with the corresponding amine under microwave irradiation.

  • Procedure B: The starting acid is treated with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), in an anhydrous solvent like dimethyl sulfoxide (DMSO), followed by the addition of the respective amine.[2]

Synthesis of 3-(Benzamido)pyrazine-2-carboxamides: These derivatives are typically prepared by the acylation of methyl 3-aminopyrazine-2-carboxylate with a substituted benzoyl chloride. The resulting ester is then subjected to aminolysis to yield the final carboxamide.

Synthesis of 3-((4-Methylbenzyl)amino)pyrazine-2-carboxamide (Compound 8): 3-Chloropyrazine-2-carboxamide is reacted with 4-methylbenzylamine in the presence of a base, such as triethylamine, in a solvent like N,N-dimethylformamide (DMF) under heating. The product is then isolated and purified.[4]

Antimycobacterial Susceptibility Testing

Microplate Alamar Blue Assay (MABA): This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[3][6]

  • Preparation of Microplates: Sterile 96-well microplates are used. The outer wells are filled with sterile water to prevent evaporation. The test compounds are serially diluted in Middlebrook 7H9 broth (supplemented with OADC) in the inner wells.

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv or H37Ra) is prepared and its turbidity is adjusted to a McFarland standard (typically 0.5). This suspension is further diluted to achieve a final concentration of approximately 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The prepared inoculum is added to all wells containing the test compounds and to drug-free control wells. The plates are sealed and incubated at 37 °C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation period, a solution of Alamar Blue reagent is added to a drug-free control well. If the well turns pink after 24 hours (indicating growth), the reagent is added to all wells.[6]

  • Reading of Results: The plates are incubated for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent from blue (no growth) to pink (growth).[6]

Broth Microdilution Method: This is a standard method for determining the MIC of antimicrobial agents.[7]

  • Preparation of Drug Dilutions: Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth supplemented with OADC in a 96-well microplate.

  • Inoculum Preparation: A suspension of the mycobacterial strain is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to yield a final inoculum size of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microplate is inoculated with the bacterial suspension. A growth control well (without the drug) and a sterility control well (without bacteria) are included.

  • Incubation: The plates are sealed and incubated at 37 °C for 7 to 21 days, or until growth is clearly visible in the growth control well.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and antimycobacterial screening of this compound derivatives.

Caption: General workflow for the synthesis and antimycobacterial evaluation of this compound derivatives.

References

Cross-Validation of In Silico and In Vitro Results for 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of in silico and in vitro experimental data for derivatives of 3-Carbamoylpyrazine-2-carboxylic acid, a scaffold of interest in the development of novel therapeutic agents. By presenting computational predictions alongside laboratory results, this document aims to offer researchers, scientists, and drug development professionals a clear, data-driven cross-validation of the antimycobacterial potential and cytotoxic profile of these compounds.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data obtained from in vitro biological assays and in silico molecular docking studies for two notable derivatives of this compound.

Table 1: In Vitro Antimycobacterial Activity and Cytotoxicity

Compound IDDerivative NameIn Vitro MIC (µg/mL) vs. M. tuberculosis H37Rv[1][2]In Vitro IC50 (µM) vs. HepG2 Cells[1]Selectivity Index (SI = IC50/MIC)[1]
16 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid1.56>750>150
18a Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate3.13252.425.24

Table 2: In Silico Molecular Docking against M. tuberculosis DprE1

Compound IDDerivative NameTarget ProteinPDB ID of TargetIn Silico Docking Insights
16 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidDprE14P8NMolecular docking studies indicated that modifications to the linker connecting the aromatic parts of the molecule do not negatively affect binding.[1][2]
18a Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylateDprE14P8NThe in silico experiments suggest a favorable binding orientation within the DprE1 active site.[1][2]

Experimental Protocols

In Vitro Methodologies

1. Antimycobacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antimycobacterial activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

  • Bacterial Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Procedure:

    • The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microplates with supplemented Middlebrook 7H9 broth to achieve final concentrations ranging from 0.1 to 100 µg/mL.

    • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

    • The plates were incubated at 37°C for 5-7 days.

    • Following incubation, a freshly prepared solution of Alamar Blue and Tween 80 was added to each well.

    • The plates were re-incubated for 24 hours.

    • The MIC was determined as the lowest concentration of the compound that prevented a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of mycobacterial growth.

2. Cytotoxicity Assay (IC50 Determination)

The cytotoxicity of the active compounds was assessed in the human hepatocellular carcinoma cell line, HepG2.

  • Cell Line and Culture Conditions: HepG2 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds for 48 hours.

    • Cell viability was determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan product.

    • The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Silico Methodology

Molecular Docking

Molecular docking studies were performed to predict the binding mode and affinity of the this compound derivatives with their putative target, decaprenylphosphoryl-β-D-ribose oxidase (DprE1).

  • Protein Preparation: The three-dimensional crystal structure of M. tuberculosis DprE1 was obtained from the Protein Data Bank (PDB ID: 4P8N). The protein structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the ligands were built and optimized using a molecular modeling software.

  • Docking Protocol:

    • A molecular docking program (e.g., AutoDock, Glide) was used to perform the docking simulations.

    • The active site of DprE1 was defined based on the co-crystallized ligand in the PDB structure.

    • The ligands were docked into the defined active site, and multiple docking poses were generated.

    • The docking poses were scored based on a scoring function that estimates the binding affinity. The pose with the best score was selected for analyzing the binding interactions.

    • The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring the program could reproduce the experimentally observed binding mode.

Visualizations

CrossValidationWorkflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Experimentation cluster_cross_validation Cross-Validation in_silico_start Computational Modeling protein_prep Target Protein Preparation (DprE1 - PDB: 4P8N) in_silico_start->protein_prep ligand_prep Ligand Preparation (this compound derivatives) in_silico_start->ligand_prep docking Molecular Docking protein_prep->docking ligand_prep->docking in_silico_results Predicted Binding Affinity & Pose docking->in_silico_results comparison Comparison of In Silico and In Vitro Data in_silico_results->comparison in_vitro_start Compound Synthesis mic_assay Antimycobacterial Assay (MIC vs. M. tuberculosis) in_vitro_start->mic_assay cytotoxicity_assay Cytotoxicity Assay (IC50 vs. HepG2) in_vitro_start->cytotoxicity_assay in_vitro_results Experimental Activity & Toxicity mic_assay->in_vitro_results cytotoxicity_assay->in_vitro_results in_vitro_results->comparison conclusion Validated Hits / SAR Insights comparison->conclusion

Caption: Workflow for the cross-validation of in silico and in vitro results.

DprE1_Signaling_Pathway PRPP 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP) DPR Decaprenyl-P-ribose (DPR) PRPP->DPR DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-P-2-keto-ribose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-P-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor 3-Carbamoylpyrazine- 2-carboxylic acid Derivatives Inhibitor->DprE1 Inhibition

Caption: Simplified signaling pathway of DprE1 in mycobacterial cell wall synthesis.

References

Structure-Activity Relationship of 3-Carbamoylpyrazine-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-carbamoylpyrazine-2-carboxylic acid scaffold is a crucial pharmacophore in the development of novel therapeutic agents, largely inspired by the antitubercular drug pyrazinamide. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their antimycobacterial activity and other potential therapeutic applications. The information is targeted towards researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by substitutions on the pyrazine ring and the carbamoyl moiety. Increased lipophilicity has been a guiding principle in the design of more potent derivatives.[1][2]

Antimycobacterial Activity

A primary focus of SAR studies has been the enhancement of activity against Mycobacterium tuberculosis. The data reveals that specific substitutions on the phenylcarbamoyl ring can lead to potent antimycobacterial effects. For instance, the introduction of a nitro group at the 4-position of the phenyl ring resulted in a compound with high activity.[1] The esterification of the carboxylic acid to produce prodrugs has also been explored as a strategy to increase lipophilicity and activity.[1]

Compound IDR1 (Pyrazine Ring)R2 (Carbamoyl Moiety)Target OrganismMIC (µg/mL)IC50 (µM)Reference
Pyrazinoic Acid HOHM. tuberculosis--[3]
16 HNH-Ph-4-NO2M. tuberculosis H37Rv1.56-[1]
18a HNH-Ph-4-CF3 (Propyl ester)M. tuberculosis H37Rv3.13-[1]
2o 5-tert-butyl-6-chloroNH-Ph-3,5-(CF3)2M. tuberculosis>20% inhibition-[2][4]
17 3-aminoNH-Ph-2,4-(OCH3)2M. tuberculosis H37Rv12.5-[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Other Biological Activities

Beyond antimycobacterial effects, these analogs have been investigated for a range of other biological activities, including antifungal properties and inhibition of photosynthesis.[2][4] For example, a 3,5-bis(trifluoromethyl)phenyl amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts.[2][4]

Key Structure-Activity Relationship Insights

The following diagram illustrates the general structure of this compound analogs and highlights key SAR findings.

Caption: Key structure-activity relationship principles for this compound analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are summaries of key experimental protocols used in the evaluation of these analogs.

Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

A general synthetic route for the preparation of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids involves the reaction of substituted pyrazine-2-carboxylic acids with various piperazines using a coupling reagent like propyl phosphonic anhydride (T3P).[6]

The following workflow outlines a typical synthesis and evaluation process for these compounds.

Synthesis_Workflow start Starting Materials (Substituted Pyrazine-2-carboxylic acids, Anilines) coupling Coupling Reaction (e.g., using T3P) start->coupling purification Purification (e.g., Crystallization, Chromatography) coupling->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization biological_eval Biological Evaluation characterization->biological_eval antimycobacterial Antimycobacterial Assays biological_eval->antimycobacterial antifungal Antifungal Assays biological_eval->antifungal other_assays Other Biological Assays biological_eval->other_assays sar_analysis Structure-Activity Relationship Analysis antimycobacterial->sar_analysis antifungal->sar_analysis other_assays->sar_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and its density is adjusted to a McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microtiter plate.

  • Inoculation: The prepared mycobacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

In Vitro Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines is often evaluated.

  • Cell Culture: A suitable cell line (e.g., HepG2) is cultured in an appropriate medium.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specific duration (e.g., 24-72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or MTS.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Conclusion

The this compound scaffold continues to be a promising starting point for the development of new therapeutic agents, particularly for tuberculosis. The SAR studies consistently highlight the importance of lipophilicity and specific substitutions on the carbamoyl moiety for enhancing biological activity. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and exploring their potential against a broader range of biological targets. The detailed experimental protocols and comparative data presented in this guide are intended to support these ongoing efforts in the scientific community.

References

A Comparative Benchmarking of 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives and First-Line Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitubercular potential of 3-Carbamoylpyrazine-2-carboxylic acid derivatives against established first-line antitubercular agents: Pyrazinamide, Isoniazid, Rifampicin, and Ethambutol. This document summarizes key performance data, details experimental methodologies for reproducibility, and visualizes the mechanisms of action to facilitate further research and development in the fight against tuberculosis.

Quantitative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of a potent derivative of this compound and the established first-line antitubercular drugs against Mycobacterium tuberculosis. Lower MIC values indicate higher potency.

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)Citation
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidH37Rv1.56
PyrazinamideH37Rv12.5 - 25 (at pH 5.6)
IsoniazidH37Rv0.1 - 0.2
RifampicinH37RvNot specified in provided search results
EthambutolH37RvNot specified in provided search results

Experimental Protocols

Detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) are crucial for the reproducibility of experimental results. The following are standard protocols for the Resazurin Microtiter Assay (REMA) and the Agar Dilution Method.

Resazurin Microtiter Assay (REMA)

This colorimetric assay is a rapid and inexpensive method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

1. Preparation of Media and Reagents:

  • Growth Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin Solution: Prepare a 0.01% (wt/vol) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.

2. Inoculum Preparation:

  • Harvest M. tuberculosis colonies from a fresh Löwenstein-Jensen (L-J) medium.

  • Prepare a bacterial suspension in 7H9-S broth and adjust the turbidity to a McFarland standard of 1.

  • Dilute the standardized suspension 1:20 in 7H9-S broth to be used as the inoculum.

3. Assay Procedure:

  • Dispense 100 µL of the growth medium into each well of a 96-well microtiter plate.

  • Perform serial two-fold dilutions of the test compounds directly in the plate.

  • Add 100 µL of the prepared inoculum to each well. Include a drug-free growth control and a sterility control (no inoculum).

  • Seal the plate in a plastic bag and incubate at 37°C.

  • After 7 days of incubation, add 30 µL of the resazurin solution to each well and re-incubate overnight.

4. Interpretation of Results:

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change.

G Experimental Workflow for Resazurin Microtiter Assay (REMA) prep_media Prepare 7H9-S Media and Resazurin Solution plate_setup Set up 96-well plate with serial drug dilutions prep_media->plate_setup prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 1, then 1:20 dilution) inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Incubate overnight add_resazurin->incubate2 read_results Read results (Blue = No Growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into a solid agar medium.

1. Preparation of Media and Drug Plates:

  • Growth Medium: Prepare Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.

  • Drug Plates: Add varying concentrations of the test compounds to molten agar before pouring it into petri dishes. Ensure thorough mixing. Include a drug-free control plate.

2. Inoculum Preparation:

  • Prepare a suspension of M. tuberculosis in sterile saline with 0.05% Tween 80.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Prepare 1:10 and 1:100 dilutions of the standardized suspension.

3. Inoculation:

  • Spot-inoculate 10 µL of the prepared dilutions onto the surface of the drug-containing and drug-free agar plates.

4. Incubation:

  • Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the drug that inhibits the visible growth of the mycobacteria. The drug-free control plate should show confluent growth.

G Experimental Workflow for Agar Dilution Method prep_media Prepare Agar Media (e.g., Middlebrook 7H10/7H11) prep_drug_plates Prepare Agar Plates with Serial Drug Dilutions prep_media->prep_drug_plates inoculate Spot-inoculate plates with diluted suspensions prep_drug_plates->inoculate prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) dilute_inoculum Prepare 1:10 and 1:100 dilutions of inoculum prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C with 5-10% CO2 for 3-4 weeks inoculate->incubate read_results Observe for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Agar Dilution Method.

Mechanisms of Action: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is fundamental to drug development. The following diagrams illustrate the known or proposed signaling pathways for the compared antitubercular agents.

This compound & Pyrazinamide

This compound is a derivative of pyrazinoic acid, the active form of pyrazinamide. Pyrazinamide is a prodrug that requires conversion to pyrazinoic acid by the mycobacterial enzyme pyrazinamidase. The exact mechanism of pyrazinoic acid is still under investigation, but it is known to be more active in acidic environments and is thought to disrupt membrane potential and energy production. Recent studies suggest a link to the SigE-dependent cell envelope stress response.

G Proposed Mechanism of Action of Pyrazinamide PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA->PncA Activation POA Pyrazinoic Acid (POA) HPOA Protonated POA (HPOA) POA->HPOA Protonation in Membrane_potential Disruption of Membrane Potential HPOA->Membrane_potential Energy_production Inhibition of Energy Production HPOA->Energy_production PncA->POA Acid_env Acidic Environment (e.g., phagolysosome) Acid_env->HPOA Cell_death Bacterial Cell Death Membrane_potential->Cell_death Energy_production->Cell_death

Caption: Proposed mechanism of action for Pyrazinamide.

Isoniazid

Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

G Mechanism of Action of Isoniazid INH Isoniazid (INH) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl radical) INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct + NAD+ KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA Inhibition Mycolic_acid_synthesis Mycolic Acid Synthesis InhA->Mycolic_acid_synthesis Required for Cell_wall_disruption Cell Wall Disruption Mycolic_acid_synthesis->Cell_wall_disruption Inhibition leads to Cell_death Bacterial Cell Death Cell_wall_disruption->Cell_death

Caption: Mechanism of action for Isoniazid.

Rifampicin

Rifampicin functions by directly inhibiting the DNA-dependent RNA polymerase in mycobacteria, thereby preventing the transcription of DNA into RNA and halting protein synthesis.

G Mechanism of Action of Rifampicin Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase (RNAP) Rifampicin->RNAP Binding and Inhibition Transcription Transcription (DNA to RNA) RNAP->Transcription Required for Protein_synthesis Protein Synthesis Transcription->Protein_synthesis Inhibition prevents Cell_death Bacterial Cell Death Protein_synthesis->Cell_death Cessation leads to

Caption: Mechanism of action for Rifampicin.

Ethambutol

Ethambutol inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall. This disruption increases the permeability of the cell wall.

G Mechanism of Action of Ethambutol Ethambutol Ethambutol Arabinosyl_transferase Arabinosyl Transferase (EmbA/B/C) Ethambutol->Arabinosyl_transferase Inhibition Arabinogalactan_synthesis Arabinogalactan Synthesis Arabinosyl_transferase->Arabinogalactan_synthesis Required for Cell_wall_integrity Cell Wall Integrity Arabinogalactan_synthesis->Cell_wall_integrity Inhibition disrupts Increased_permeability Increased Cell Wall Permeability Cell_wall_integrity->Increased_permeability Disruption leads to Bacteriostasis Bacteriostasis Increased_permeability->Bacteriostasis

Caption: Mechanism of action for Ethambutol.

Conclusion

This guide provides a comparative overview of this compound derivatives and first-line antitubercular drugs. The derivative of this compound shows promising in vitro activity against Mycobacterium tuberculosis. Further research, including in vivo studies and toxicological profiling, is warranted to fully assess its potential as a novel antitubercular agent. The detailed experimental protocols and mechanistic diagrams provided herein are intended to serve as a valuable resource for researchers in the field of tuberculosis drug discovery.

Unveiling the Molecular Embrace: A Comparative Guide to the Binding Site of 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives on DprE1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the binding mechanism of 3-Carbamoylpyrazine-2-carboxylic acid derivatives, a promising class of antitubercular agents. We delve into the experimental evidence that pinpoints their molecular target and compare their efficacy to other inhibitors, supported by detailed experimental protocols and visualizations.

Derivatives of this compound have emerged as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism of action is centered on the inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1). This enzyme is essential for the formation of arabinogalactan and lipoarabinomannan, vital components of the bacterial cell wall.[1]

While direct experimental binding data for the parent molecule, this compound, is not extensively available in the public domain, a wealth of information exists for its closely related analogues, particularly 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. Through a combination of in silico modeling, biochemical assays, and X-ray crystallography of related compounds, the binding site and inhibitory mechanism of this class of molecules have been elucidated.

The Target: Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1)

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of the arabinan domains of arabinogalactan and lipoarabinomannan.[2] Inhibition of DprE1 disrupts this critical pathway, leading to bacterial cell death.[1] The vulnerability of this target, coupled with its absence in humans, makes it an attractive focus for novel anti-tuberculosis drug development.

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DprE1_Pathway DprE1/DprE2 Catalytic Pathway and Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2'-keto-ribofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-arabinofuranose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis (Cell Wall Component) DPA->Arabinan Inhibitor 3-Carbamoylpyrazine- 2-carboxylic acid Derivatives Inhibitor->DPX Inhibition

Caption: DprE1 catalyzes the oxidation of DPR to DPX, a critical step in the synthesis of the mycobacterial cell wall. This compound derivatives inhibit this step.

Comparative Performance of DprE1 Inhibitors

The efficacy of DprE1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. Below is a comparison of a representative 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivative with other notable DprE1 inhibitors.

Inhibitor ClassCompoundTypeDprE1 IC50M. tuberculosis MICReference
Pyrazinecarboxamide 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidNon-covalent (putative)Not Reported5 µMThis guide is based on inferences from related studies
Benzothiazinone BTZ043Covalent~4.5 µM (M. smegmatis)1 ng/mL[2]
Benzothiazinone PBTZ169 (Macozinone)CovalentNot Reported0.65 nM[1]
1,4-Azaindole TBA-7371Non-covalentNot Reported0.64 µg/mL[2]
Quinoxaline OPC-167832Non-covalentNot Reported0.0011 µM[2]

Note: IC50 and MIC values can vary between studies due to different experimental conditions.

Confirming the Binding Site: Evidence from Analogues

While a crystal structure of this compound bound to DprE1 is not available, the binding mode can be inferred from structural studies of other non-covalent inhibitors, such as quinoxalines. These studies reveal that non-covalent inhibitors occupy the substrate-binding pocket of DprE1.[3][4] The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

For pyrazinecarboxamide derivatives, molecular docking studies suggest that the pyrazine ring and the carboxylic acid group are crucial for interaction with the active site. The carbamoyl moiety extends into a hydrophobic pocket, and substitutions on the phenyl ring can further enhance binding affinity.

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Binding_Site_Interactions Inferred Binding Mode in DprE1 Active Site cluster_DprE1 DprE1 Active Site FAD FAD Cofactor Pyrazine Pyrazine Ring H_Bond_Residues Polar Residues (e.g., Lys, Gln) Pyrazine->H_Bond_Residues H-bonds Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->H_Bond_Residues H-bonds Carbamoyl Carbamoyl-Phenyl Group Hydrophobic_Pocket Hydrophobic Pocket Carbamoyl->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Inferred interactions of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid within the DprE1 active site, highlighting key chemical moieties and their putative interactions.

Experimental Protocols

Accurate determination of inhibitor potency relies on robust biochemical assays. The following are detailed methodologies for key experiments used in the characterization of DprE1 inhibitors.

DprE1 Enzymatic Inhibition Assay (Amplex Red Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of its substrate, using the fluorogenic probe Amplex Red.[1]

Materials:

  • Purified DprE1 enzyme

  • Flavin adenine dinucleotide (FAD)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • DprE1 substrate (e.g., farnesyl-phospho-ribose, FPR)

  • Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij-35

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the DprE1 enzyme (e.g., 1.5 µM), FAD (1 µM), HRP (0.2 µM), and Amplex Red (50 µM) in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Pre-incubation: Pre-incubate the reaction mixture with the test compound for 10 minutes at 30°C.

  • Reaction Initiation: Initiate the reaction by adding the DprE1 substrate (e.g., 0.3 µM FPR).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a plate reader at 37°C.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

Amplex_Red_Assay_Workflow Workflow for DprE1 Amplex Red Assay Start Prepare Reagents (DprE1, FAD, HRP, Amplex Red) Add_Inhibitor Add Inhibitor to Plate Start->Add_Inhibitor Add_Enzyme_Mix Add Enzyme Mix Add_Inhibitor->Add_Enzyme_Mix Pre_Incubate Pre-incubate (10 min, 30°C) Add_Enzyme_Mix->Pre_Incubate Add_Substrate Add Substrate (FPR) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 540nm, Em: 590nm) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data

Caption: A streamlined workflow for determining the IC50 of DprE1 inhibitors using the Amplex Red assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Serial Dilution: Perform serial dilutions of the test compounds in the 96-well plates containing the supplemented Middlebrook 7H9 broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a drug-free control (positive growth control) and a non-inoculated control (negative growth control).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as resazurin.

Conclusion

The body of evidence strongly suggests that this compound and its derivatives exert their antimycobacterial effect by targeting the DprE1 enzyme. While direct structural confirmation for the parent compound is pending, comparative analysis with other non-covalent inhibitors and supportive in silico data provide a robust model for its binding within the enzyme's active site. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of this and other promising classes of DprE1 inhibitors, paving the way for the development of novel therapeutics to combat tuberculosis.

References

head-to-head comparison of different synthesis routes for 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 3-Carbamoylpyrazine-2-carboxylic acid, a key heterocyclic molecule with applications in medicinal chemistry and as a potential building block in the synthesis of pharmaceutical agents. This document outlines two potential synthetic pathways, presenting a detailed analysis of their advantages and disadvantages, supported by generalized experimental protocols and comparative data.

Introduction

This compound is a bifunctional pyrazine derivative. The presence of both a carboxylic acid and a carboxamide group on adjacent positions of the pyrazine ring makes it a versatile intermediate for the synthesis of more complex molecules, including potential antiviral and antitubercular agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide focuses on the most plausible synthetic methodologies, providing a clear comparison to aid in the selection of the most appropriate route for specific research and development needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are considered for the preparation of this compound:

  • Route 1: Synthesis from Pyrazine-2,3-dicarboxylic Acid via the corresponding anhydride.

  • Route 2: A hypothetical route involving the selective partial hydrolysis of 2,3-Pyrazinedicarboxamide.

The following table summarizes the key quantitative and qualitative aspects of these two routes.

ParameterRoute 1: From Pyrazine-2,3-dicarboxylic AnhydrideRoute 2: Selective Hydrolysis of 2,3-Pyrazinedicarboxamide (Hypothetical)
Starting Material Pyrazine-2,3-dicarboxylic Acid2,3-Pyrazinedicarboxamide
Key Intermediates Pyrazine-2,3-dicarboxylic Anhydride-
Overall Yield Moderate to High (Estimated)Low to Moderate (Estimated)
Reaction Steps 2 (Anhydride formation, Aminolysis)1 (Partial Saponification)
Purity of Crude Product Good to ExcellentPoor to Fair (Likely mixture of starting material, product, and diacid)
Scalability Readily ScalableChallenging to scale due to selectivity issues
Key Advantages Good control over regioselectivity, High purity of the final product.Fewer reaction steps.
Key Disadvantages Requires an additional step for anhydride formation.Poor selectivity, difficult purification, lack of established protocols.

Experimental Protocols

Route 1: Synthesis from Pyrazine-2,3-dicarboxylic Anhydride

This is the most promising and well-supported synthetic pathway. It involves two main steps: the formation of the anhydride from the diacid, followed by the regioselective ring-opening of the anhydride with ammonia.

Step 1: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

  • Protocol:

    • To a round-bottom flask, add Pyrazine-2,3-dicarboxylic acid.

    • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

    • Heat the mixture to reflux for 1-2 hours.

    • Allow the reaction mixture to cool to room temperature, during which the anhydride may precipitate.

    • The mixture can be further cooled in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a cold, dry, inert solvent (e.g., diethyl ether) to remove residual acetic anhydride and acetic acid.

    • Dry the product under vacuum to yield Pyrazine-2,3-dicarboxylic anhydride.

Step 2: Synthesis of this compound

  • Protocol:

    • Dissolve Pyrazine-2,3-dicarboxylic anhydride in a suitable aprotic solvent (e.g., tetrahydrofuran, dioxane) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the reaction solvent dropwise with vigorous stirring.

    • Alternatively, an aqueous solution of ammonium hydroxide can be used, though this may lead to the formation of the diammonium salt of the diacid as a byproduct.

    • Allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).

    • Upon completion, carefully acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture).

    • Dry the purified product under vacuum.

Route 2: Selective Hydrolysis of 2,3-Pyrazinedicarboxamide (Hypothetical)

This route is presented for comparative purposes but is considered less practical due to significant challenges in controlling the reaction's selectivity.

  • Hypothetical Protocol:

    • Dissolve 2,3-Pyrazinedicarboxamide in an aqueous solution containing a stoichiometric amount (1 equivalent) of a base (e.g., sodium hydroxide).

    • Heat the reaction mixture at a controlled temperature, monitoring the progress of the reaction over time.

    • The goal is to achieve the hydrolysis of one amide group while leaving the other intact.

    • Upon reaching the optimal conversion, cool the reaction mixture and acidify with a dilute mineral acid to precipitate the carboxylic acid.

    • The resulting solid will likely be a mixture of the starting diamide, the desired mono-acid/mono-amide, and the diacid byproduct.

    • Extensive chromatographic purification would be required to isolate the desired product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 Diacid Pyrazine-2,3-dicarboxylic Acid Anhydride Pyrazine-2,3-dicarboxylic Anhydride Diacid->Anhydride Acetic Anhydride, Reflux Product This compound Anhydride->Product Ammonia (NH3)

Caption: Workflow for the synthesis of this compound via the anhydride intermediate (Route 1).

Synthesis_Route_2 Diamide 2,3-Pyrazinedicarboxamide Mixture Mixture of Products Diamide->Mixture NaOH (1 eq), H2O, Heat Product This compound Byproduct Pyrazine-2,3-dicarboxylic Acid Mixture->Product Purification Mixture->Byproduct

Caption: Hypothetical workflow for the synthesis via selective hydrolysis (Route 2), highlighting the formation of a product mixture.

Conclusion

Based on the available chemical principles and related literature, Route 1, proceeding through the pyrazine-2,3-dicarboxylic anhydride intermediate, is the recommended synthetic pathway for obtaining this compound with high purity and in a scalable manner. The regioselective aminolysis of the cyclic anhydride offers a significant advantage in terms of reaction control and product purity over the hypothetical selective hydrolysis of the corresponding diamide. While Route 2 appears more direct with fewer steps, the anticipated difficulties in controlling the selectivity and the subsequent challenging purification make it a less viable option for practical synthesis.

Researchers and drug development professionals should consider the trade-offs between the number of steps, yield, purity, and scalability when selecting a synthetic route. For the reliable production of this compound, the anhydride route provides a more robust and predictable outcome.

Independent Verification of 3-Carbamoylpyrazine-2-carboxylic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action of 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives, in the context of existing and novel anti-tuberculosis therapies. While direct independent experimental verification for this compound remains limited in publicly available literature, this document synthesizes findings from related pyrazinoic acid amides and compares their potential mechanisms with established and emerging anti-tuberculosis agents.

Proposed Mechanism of Action of this compound Derivatives

This compound is a derivative of pyrazinoic acid (POA), the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA). The mechanism of action of PZA and POA is complex and still under investigation, with several proposed targets in Mycobacterium tuberculosis. For derivatives like this compound, a leading hypothesis centers on the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][2]. DprE1 is a crucial enzyme in the synthesis of the mycobacterial cell wall.

In silico docking studies have suggested that 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, which are structurally similar to this compound, can bind to the active site of DprE1[2]. This binding is hypothesized to inhibit the enzyme's function, thereby disrupting the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, and leading to cell death.

The proposed mechanism of action for this compound derivatives is visualized in the following signaling pathway diagram.

DprE1_Inhibition_Pathway Proposed DprE1 Inhibition Pathway cluster_drug Drug Action cluster_cell_wall Mycobacterial Cell Wall Synthesis 3-CPCA 3-Carbamoylpyrazine- 2-carboxylic acid DprE1 DprE1 Enzyme 3-CPCA->DprE1 Inhibition Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Cell Wall Integrity Arabinogalactan->CellWall CellDeath Cell Death CellWall->CellDeath Disruption leads to

Proposed DprE1 Inhibition Pathway

Comparative Analysis with Alternative Anti-Tuberculosis Agents

The therapeutic landscape for tuberculosis is evolving, with several alternatives to traditional drugs like pyrazinamide. A comparison of their mechanisms of action and efficacy is crucial for drug development professionals.

Mechanism of Action of Alternatives
Drug ClassExample(s)Mechanism of Action
Pyrazinamide Analogs Pyrazinamide (PZA)Prodrug converted to pyrazinoic acid (POA). POA is believed to disrupt membrane potential and energy production, inhibit fatty acid synthase I, and/or target PanD to block coenzyme A synthesis[3][4][5].
Fluoroquinolones Moxifloxacin, LevofloxacinInhibit DNA gyrase (GyrA and GyrB subunits), preventing DNA replication and transcription.
Diarylquinolines BedaquilineInhibits the proton pump of mycobacterial ATP synthase, leading to depletion of cellular energy.
Nitroimidazoles Pretomanid, DelamanidProdrugs that, upon activation, release reactive nitrogen species that inhibit mycolic acid synthesis and have other cytotoxic effects.
Quantitative Comparison of In Vitro Efficacy

The following table summarizes the minimum inhibitory concentrations (MIC) of a derivative of this compound, pyrazinamide, and other key anti-tuberculosis drugs against Mycobacterium tuberculosis.

Compound / DrugTarget/MechanismMIC against M. tuberculosis H37Rv
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidDprE1 (proposed)1.56 µg/mL (5 µM)[1]
PyrazinamideMultiple (disputed)12.5-25 µg/mL (at acidic pH)[1]
IsoniazidMycolic Acid Synthesis0.02-0.2 µg/mL
RifampicinRNA Polymerase0.05-0.2 µg/mL
BedaquilineATP Synthase0.03-0.12 µg/mL
PretomanidMycolic Acid Synthesis0.015-0.25 µg/mL
DelamanidMycolic Acid Synthesis0.006-0.024 µg/mL

Note: MIC values can vary depending on the specific strain of M. tuberculosis and the experimental conditions.

Experimental Protocols for Mechanism Verification

Independent verification of the proposed mechanism of action is critical. The following is a detailed methodology for a DprE1 enzymatic inhibition assay, which can be adapted to test this compound and its derivatives.

DprE1 Enzymatic Inhibition Assay Protocol

This protocol is based on monitoring the conversion of a substrate by the DprE1 enzyme in the presence and absence of the test compound.

Materials:

  • Purified DprE1 enzyme

  • Substrate: Decaprenylphosphoryl-β-D-ribose (DPR)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 10% glycerol)

  • Cofactor: Flavin adenine dinucleotide (FAD)

  • Quenching solution (e.g., 1:1 mixture of acetonitrile and water)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, FAD, and the purified DprE1 enzyme.

  • Inhibition Assay:

    • Add a small volume of the test compound dilution or DMSO (as a control) to the reaction mixture.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DPR substrate.

    • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to separate and quantify the remaining substrate (DPR) and the product.

  • Data Analysis:

    • Calculate the percentage of substrate conversion for each reaction.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

The following diagram illustrates the experimental workflow for the DprE1 inhibition assay.

DprE1_Assay_Workflow DprE1 Enzymatic Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Start->PrepareReagents ReactionSetup Set up Reaction Mixture (Enzyme + Buffer + FAD) PrepareReagents->ReactionSetup AddInhibitor Add Test Compound or DMSO (Control) ReactionSetup->AddInhibitor PreIncubate Pre-incubate AddInhibitor->PreIncubate AddSubstrate Initiate Reaction with Substrate (DPR) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Quench Stop Reaction with Quenching Solution Incubate->Quench Analyze Analyze by HPLC Quench->Analyze DataAnalysis Calculate % Inhibition and IC50 Analyze->DataAnalysis End End DataAnalysis->End

DprE1 Enzymatic Inhibition Assay Workflow

Conclusion

While this compound and its derivatives show promise as potential anti-tuberculosis agents, further independent experimental verification is necessary to definitively establish their mechanism of action. The in silico evidence pointing towards DprE1 inhibition provides a strong rationale for conducting enzymatic assays as outlined in this guide. A thorough understanding of the mechanism, supported by robust experimental data, will be crucial for the future development and positioning of this class of compounds in the anti-tuberculosis drug pipeline. Researchers are encouraged to perform comparative studies against a panel of standard and novel anti-TB drugs to ascertain the relative potency and potential advantages of these pyrazine-based compounds.

References

Safety Operating Guide

Proper Disposal of 3-Carbamoylpyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe and responsible disposal of 3-Carbamoylpyrazine-2-carboxylic acid, a compound utilized in various research applications. Adherence to these procedures is essential to protect personnel and the environment.

Hazard Profile and Safety Considerations

Summary of Potential Hazards Based on Similar Compounds:

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity May be harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses or goggles.
Respiratory Sensitization May cause respiratory irritation.Handle in a well-ventilated area or with local exhaust ventilation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3]

1. Waste Identification and Classification:

  • Hazardous Waste Determination: As a first step, chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Given the potential hazards of this compound, it is prudent to manage it as a hazardous chemical waste unless determined otherwise by a qualified professional.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's hazardous waste management plan.

2. Segregation and Storage:

  • Original Containers: Whenever possible, leave the chemical in its original container.[5]

  • No Mixing: Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Personal Protective Equipment (PPE):

  • When handling this compound for disposal, wear appropriate PPE, including:

    • Chemical-resistant gloves

    • Safety glasses or goggles

    • A lab coat or other protective clothing

4. Disposal Procedure:

  • Contact a Licensed Professional Waste Disposal Service: The disposal of this material should be handled by a licensed professional waste disposal service.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. This typically involves submitting a request to your EHS department.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should also be disposed of as hazardous waste.

5. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound for disposal is_sds_available Is a specific Safety Data Sheet (SDS) available? start->is_sds_available consult_sds Consult SDS for specific disposal instructions is_sds_available->consult_sds Yes treat_as_hazardous Assume the substance is hazardous and follow general chemical disposal guidelines is_sds_available->treat_as_hazardous No label_waste Properly label waste container with 'Hazardous Waste' and full chemical name consult_sds->label_waste treat_as_hazardous->label_waste segregate_waste Segregate from other waste streams. Do not mix. label_waste->segregate_waste store_waste Store in a designated, secure, and well-ventilated area segregate_waste->store_waste wear_ppe Wear appropriate Personal Protective Equipment (PPE) store_waste->wear_ppe contact_ehs Contact institutional Environmental Health & Safety (EHS) or a licensed waste disposal service wear_ppe->contact_ehs document_disposal Document the disposal according to institutional and regulatory requirements contact_ehs->document_disposal end End: Waste properly disposed document_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Carbamoylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Carbamoylpyrazine-2-carboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the safety data of structurally similar compounds, including pyrazine carboxylic acid and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The recommended Personal Protective Equipment (PPE) is detailed below.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes or dust particles. Standard safety glasses are not sufficient.
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. - Lab Coat: A full-sleeved lab coat should be worn. - Clothing: Full-length pants and closed-toe shoes are required.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Ensure proper fit and use in a well-ventilated area or a fume hood.
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe research environment.

1. Engineering Controls:

  • Always handle the compound in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a fume hood to control dust. Use appropriate tools (e.g., spatulas) to avoid direct contact.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: While not specifically classified, it is prudent to treat this compound as hazardous waste due to the potential for skin, eye, and respiratory irritation, as indicated by analogous compounds.[1][2][3]

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the decontaminated containers as per institutional and local regulations. Uncleaned containers should be handled as if they still contain the product.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Risk Assessment B Wear Appropriate PPE A->B C Weighing and Transfer B->C Proceed to Handling D Experimental Use C->D E Decontaminate Work Area D->E Experiment Complete F Segregate Waste E->F G Dispose via Licensed Service F->G

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Carbamoylpyrazine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.